3-Fluoro-4-methylphenylboronic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
(3-fluoro-4-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BFO2/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPVBHUUZDFUIJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382205 | |
| Record name | 3-Fluoro-4-methylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168267-99-0 | |
| Record name | 3-Fluoro-4-methylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Fluoro-4-methylbenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: 3-Fluoro-4-methylphenylboronic Acid
CAS Number: 168267-99-0
This technical guide provides an in-depth overview of 3-Fluoro-4-methylphenylboronic acid, a versatile reagent in modern organic synthesis. It is intended for researchers, scientists, and professionals in drug development and materials science. This document covers the compound's chemical properties, applications, and detailed experimental protocols for its use, particularly in Suzuki-Miyaura cross-coupling reactions.
Chemical and Physical Properties
This compound is a white to off-white crystalline powder.[1][2] Its key properties are summarized in the table below. The fluorine substituent enhances the electronic properties of the molecule, which can lead to improved reactivity and selectivity in various chemical transformations.[1]
| Property | Value | Reference |
| CAS Number | 168267-99-0 | [1][2][3] |
| Molecular Formula | C₇H₈BFO₂ | [1][2] |
| Molecular Weight | 153.95 g/mol | [1][2][3] |
| Melting Point | 232-237 °C | [1][3][4] |
| Appearance | White to off-white crystalline powder | [1][2] |
| Synonyms | 3-Fluoro-4-methylbenzeneboronic acid, 3-Fluoro-p-tolylboronic acid | [1][2][3] |
| Boiling Point (Predicted) | 278.7±50.0 °C | [4] |
| Density (Predicted) | 1.20±0.1 g/cm³ | [4] |
| pKa (Predicted) | 7.76±0.10 | [4] |
Applications in Synthesis and Research
This compound is a key building block in organic synthesis, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2] This reaction is a powerful method for forming carbon-carbon bonds to create biaryl and substituted aromatic compounds, which are common scaffolds in pharmaceuticals and advanced materials.[5][6]
Key application areas include:
-
Drug Discovery and Medicinal Chemistry: This boronic acid is used in the synthesis of complex organic molecules for the development of new therapeutic agents.[1] The introduction of a fluorine atom can enhance the metabolic stability and binding affinity of drug candidates.
-
Agrochemicals: It serves as an intermediate in the manufacturing of novel pesticides and herbicides.[1]
-
Materials Science: It is employed in the synthesis of advanced materials such as polymers and nanomaterials for electronic devices and coatings.
-
Biological Research: this compound has been reported to inhibit quorum sensing in the bacterium Vibrio harveyi, making it a tool for studying bacterial communication.[4]
Experimental Protocols
A primary application of this compound is the Suzuki-Miyaura cross-coupling reaction. Below is a representative experimental protocol for the coupling of this compound with an aryl bromide.
Reaction Scheme:
Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 1-5 mol%)
-
Base (e.g., potassium carbonate, sodium carbonate, 2-3 equivalents)
-
Anhydrous solvent (e.g., toluene, dioxane, or a mixture with water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask, add the aryl bromide (1.0 eq.), this compound (1.2-1.5 eq.), and the base (2.0 eq.).
-
The flask is sealed with a rubber septum and purged with an inert gas for 10-15 minutes.
-
Add the palladium catalyst to the flask under a positive pressure of inert gas.
-
Add the degassed solvent(s) to the flask via syringe.
-
The reaction mixture is heated to the desired temperature (typically 80-100 °C) and stirred vigorously for the required time (monitored by TLC or LC-MS).
-
Upon completion, the reaction is cooled to room temperature.
-
The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired biaryl product.
Synthesis of this compound
A plausible synthetic route to this compound involves the lithiation of a suitable bromo-precursor followed by quenching with a borate ester. A similar procedure is described for a related difluoro-analog.
Caption: Plausible synthetic pathway for this compound.
Safety Information
This compound is classified as an irritant.[4] It may cause skin, eye, and respiratory irritation.[7]
-
Hazard Codes: Xi, T[4]
-
Risk Statements: R36/37/38 (Irritating to eyes, respiratory system and skin), R25 (Toxic if swallowed)[4]
-
Safety Statements: S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36/37/39 (Wear suitable protective clothing, gloves and eye/face protection), S45 (In case of accident or if you feel unwell, seek medical advice immediately)[4]
Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7] Avoid inhalation of dust and contact with skin and eyes.[7]
Concluding Remarks
This compound is a valuable and versatile building block in organic chemistry. Its utility in the robust and widely applicable Suzuki-Miyaura cross-coupling reaction makes it a crucial component in the synthesis of a wide range of complex molecules for pharmaceutical, agrochemical, and materials science applications. Proper handling and understanding of its reactivity are essential for its safe and effective use in research and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]
- 3. 3-氟-4-甲基苯硼酸 | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. ocf.berkeley.edu [ocf.berkeley.edu]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Physical Properties of 3-Fluoro-4-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-4-methylphenylboronic acid is a versatile organoboron compound with significant applications in organic synthesis and medicinal chemistry. Its strategic placement of a fluorine atom and a methyl group on the phenyl ring influences its reactivity and makes it a valuable building block, particularly in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex molecules, including pharmaceuticals.[1] This guide provides a comprehensive overview of its key physical properties, supported by available data and a representative experimental workflow.
Core Physical Properties
The physical characteristics of this compound are crucial for its handling, storage, and application in synthetic protocols. A summary of these properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₇H₈BFO₂ | [1][2] |
| Molecular Weight | 153.95 g/mol | [1][2][3] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 232-237 °C (lit.) | [3][4] |
| Boiling Point | 278.7±50.0 °C (Predicted) | [4] |
| Density | 1.20±0.1 g/cm³ (Predicted) | [4] |
| pKa | 7.76±0.10 (Predicted) | [4] |
Experimental Protocols
Detailed experimental procedures for the determination of the physical properties of this compound are not extensively available in the public domain. The reported melting point is often cited from existing literature ("lit."). However, standard analytical techniques would be employed for their determination.
Determination of Melting Point:
A standard capillary melting point apparatus would be utilized. A small, dry sample of this compound is packed into a capillary tube. The tube is then heated in a calibrated melting point apparatus at a controlled rate. The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range.
Note on Predicted Properties:
The boiling point, density, and pKa values are predicted based on computational models. Experimental verification of these properties is recommended for applications requiring high precision.
Key Synthetic Application: Suzuki-Miyaura Cross-Coupling
A primary application of this compound is its use as a coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of carbon-carbon bonds.
Caption: Generalized workflow of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
References
An In-depth Technical Guide to 3-Fluoro-4-methylphenylboronic Acid: Synthesis, Applications, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Fluoro-4-methylphenylboronic acid, a versatile building block in modern organic synthesis and a molecule of interest in chemical biology. This document details its chemical structure, physicochemical properties, synthesis protocols, and key applications, with a focus on its role in Suzuki-Miyaura cross-coupling reactions and as an inhibitor of bacterial quorum sensing.
Chemical Structure and Identification
This compound is an organoboron compound featuring a phenyl ring substituted with a fluorine atom, a methyl group, and a boronic acid functional group.
Systematic Information:
| Identifier | Value |
| IUPAC Name | (3-Fluoro-4-methylphenyl)boronic acid |
| CAS Number | 168267-99-0 |
| Molecular Formula | C₇H₈BFO₂ |
| Molecular Weight | 153.95 g/mol |
| SMILES | Cc1ccc(cc1F)B(O)O |
| InChI Key | WPVBHUUZDFUIJA-UHFFFAOYSA-N |
Physicochemical and Safety Data
This section summarizes the key physical and chemical properties of this compound, along with essential safety information.
Properties Table:
| Property | Value | Reference |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 232-237 °C (lit.) | |
| Solubility | Soluble in most polar organic solvents | N/A |
| Storage | Keep in a dark place, sealed in dry, at room temperature. | N/A |
Safety and Handling:
-
Hazard Statements: Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.
-
Precautionary Statements: Wear protective gloves, eye protection, and face protection. Use only outdoors or in a well-ventilated area. Avoid breathing dust. Wash skin thoroughly after handling.
Synthesis Protocol
A general and plausible method for the synthesis of this compound is described below, adapted from procedures for structurally similar compounds.[1]
Reaction Scheme:
4-Bromo-2-fluoro-1-methylbenzene → this compound
Experimental Protocol:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add 4-bromo-2-fluoro-1-methylbenzene (1 equivalent) and anhydrous tetrahydrofuran (THF).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 equivalents) dropwise while maintaining the temperature at -78 °C. Stir the mixture for 2-3 hours at this temperature.
-
Borylation: To the resulting solution, add triisopropyl borate (1.2 equivalents) dropwise at -78 °C. Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quenching and Extraction: Quench the reaction by the slow addition of 1N hydrochloric acid until the pH of the aqueous layer is between 5 and 6.[1] Extract the mixture with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield this compound.
Applications in Suzuki-Miyaura Cross-Coupling
This compound is a key reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds.[2] This reaction is widely used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2]
Illustrative Experimental Workflow:
Below is a diagram illustrating the typical workflow for a Suzuki-Miyaura coupling reaction.
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol for Suzuki-Miyaura Coupling:
This protocol is a representative example for the coupling of an aryl bromide with this compound.[3]
-
Reaction Setup: In a Schlenk tube, combine the aryl bromide (1 equivalent), this compound (1.2 equivalents), and potassium phosphate (K₃PO₄, 3 equivalents).
-
Solvent and Degassing: Add a degassed mixture of tetrahydrofuran (THF) and water (e.g., 5:3 v/v).[3] Purge the solution with nitrogen or argon for 30 minutes.
-
Catalyst Addition: Add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 5 mol%) to the reaction mixture.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 80 °C) with stirring for the required time (typically 12-24 hours), monitoring by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Inhibition of Bacterial Quorum Sensing
Recent studies have identified boronic acids as inhibitors of bacterial quorum sensing.[4] Specifically, this compound has been reported to inhibit this cell-to-cell communication mechanism in the marine bacterium Vibrio harveyi.
Vibrio harveyi Quorum Sensing Pathway:
Vibrio harveyi utilizes a complex quorum-sensing circuit involving three parallel signaling systems that converge to regulate the expression of target genes, such as those for bioluminescence.[5][6][7]
References
- 1. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. scispace.com [scispace.com]
- 6. journals.asm.org [journals.asm.org]
- 7. Vibrio harveyi quorum sensing: a coincidence detector for two autoinducers controls gene expression - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 3-Fluoro-4-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthetic methodologies for 3-Fluoro-4-methylphenylboronic acid, a key building block in organic synthesis, particularly for Suzuki-Miyaura cross-coupling reactions. This versatile reagent is instrumental in the development of novel pharmaceuticals and advanced materials. This document outlines the core synthetic strategies, presents quantitative data for process optimization, details experimental protocols, and provides visual representations of the reaction pathways.
Core Synthesis Methods
The synthesis of this compound is most effectively achieved through the lithiation-borylation of a halogenated precursor. An alternative, though less common, approach involves the use of a Grignard reagent.
Lithiation-Borylation of 4-Bromo-2-fluorotoluene
This is the most prevalent and efficient method for the synthesis of this compound. The reaction proceeds via a lithium-halogen exchange, followed by borylation with a trialkyl borate and subsequent hydrolysis.
Reaction Pathway:
Diagram 1: Lithiation-Borylation Pathway.
Experimental Protocol:
This protocol is adapted from a documented procedure for a structurally similar compound and is expected to provide a high yield of the target molecule.[1]
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Bromo-2-fluorotoluene | 189.03 | 62.4 g | 0.33 mol |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 148 mL | 0.37 mol |
| Triisopropyl borate | 188.08 | 65.8 g | 0.35 mol |
| Anhydrous Tetrahydrofuran (THF) | - | 500 mL | - |
| 1N Hydrochloric Acid | - | As needed | - |
| Ethyl Acetate | - | As needed | - |
| n-Hexane | - | As needed | - |
Procedure:
-
Reaction Setup: In a 3L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add 4-Bromo-2-fluorotoluene (62.4 g, 0.33 mol) and anhydrous tetrahydrofuran (500 mL).
-
Lithiation: Cool the mixture to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (148 mL of a 2.5 M solution in hexanes, 0.37 mol) dropwise over 1 hour, maintaining the internal temperature below -70 °C. After the addition is complete, stir the mixture at -78 °C for an additional 3 hours.
-
Borylation: To the resulting aryllithium solution, add triisopropyl borate (65.8 g, 0.35 mol) dropwise, ensuring the temperature does not exceed -70 °C. After the addition, allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 12 hours).
-
Workup and Isolation: Cool the reaction mixture in an ice bath and quench by the slow addition of 1N hydrochloric acid until the pH of the aqueous layer is approximately 5. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 200 mL).
-
Purification: Combine the organic layers and wash with brine (200 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is then triturated with n-hexane at room temperature for 3 hours to yield the pure this compound as a white to off-white solid.
Quantitative Data (Expected):
| Parameter | Value | Reference |
| Expected Yield | 70-80% | [1] |
| Purity (by HPLC) | >98% | [1] |
| Melting Point | 232-237 °C |
Synthesis via Grignard Reagent
An alternative route involves the formation of a Grignard reagent from 4-bromo-2-fluorotoluene, followed by reaction with a borate ester. This method is also widely applicable for the synthesis of arylboronic acids.
Reaction Pathway:
Diagram 2: Grignard Reaction Pathway.
Experimental Protocol (General):
-
Grignard Formation: Activate magnesium turnings in a flame-dried flask under a nitrogen atmosphere. Add a solution of 4-bromo-2-fluorotoluene in anhydrous THF dropwise to initiate the formation of the Grignard reagent. The reaction is typically initiated with a small crystal of iodine and may require gentle heating.
-
Borylation: Cool the freshly prepared Grignard reagent to -78 °C and add a solution of trimethyl borate in THF dropwise.
-
Hydrolysis and Workup: After the reaction is complete, hydrolyze the resulting boronate ester with aqueous acid (e.g., HCl or H₂SO₄). Extract the aqueous layer with an organic solvent, dry, and concentrate to obtain the crude product.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., water or an organic solvent mixture) to yield the pure boronic acid.
Experimental Workflow Visualization
The following diagram illustrates the general laboratory workflow for the synthesis of this compound via the lithiation-borylation route.
Diagram 3: Laboratory Synthesis Workflow.
Conclusion
The synthesis of this compound is reliably achieved through the lithiation-borylation of 4-bromo-2-fluorotoluene. This method offers high yields and purity, making it suitable for both laboratory-scale and industrial applications. The provided experimental protocol, adapted from a closely related synthesis, serves as a robust starting point for researchers. The alternative Grignard-based synthesis provides another viable, albeit potentially lower-yielding, route to this important synthetic intermediate. Careful control of reaction parameters, particularly temperature and stoichiometry, is crucial for maximizing yield and minimizing by-product formation in both methodologies.
References
An In-depth Technical Guide to the Solubility and Applications of 3-Fluoro-4-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-4-methylphenylboronic acid is a versatile organoboron compound with significant applications in organic synthesis and medicinal chemistry.[1] Its structural features, including the fluorine atom and the boronic acid moiety, impart unique reactivity and make it a valuable building block for the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.[1] This technical guide provides a comprehensive overview of the solubility characteristics of this compound, detailed experimental protocols for its solubility determination, and insights into its application in synthetic chemistry and relevance in drug development.
Solubility Profile of this compound
While specific quantitative solubility data for this compound in various organic solvents is not extensively documented in publicly available literature, a qualitative understanding can be derived from the general solubility trends of arylboronic acids.[2][3] Generally, arylboronic acids exhibit higher solubility in polar organic solvents and lower solubility in nonpolar hydrocarbon solvents.[2][3]
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent Example | Expected Qualitative Solubility | Rationale |
| Ethers | Tetrahydrofuran (THF), Dioxane, Diethyl Ether | High | Ethers are good solvents for boronic acids, often used in reactions like Suzuki-Miyaura coupling.[2][3] |
| Ketones | Acetone, 3-Pentanone | High | Ketones are polar aprotic solvents that can effectively solvate boronic acids.[2][3] |
| Halogenated | Chloroform, Dichloromethane | Moderate | Arylboronic acids show moderate solubility in halogenated solvents.[2][3] |
| Alcohols | Methanol, Ethanol | Soluble | Polar protic solvents can interact with the boronic acid group. |
| Aprotic Polar | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble | These solvents are highly polar and are generally good solvents for a wide range of organic compounds. |
| Hydrocarbons | Toluene, Hexane, Methylcyclohexane | Very Low | Arylboronic acids exhibit very low solubility in nonpolar hydrocarbon solvents.[2][3] |
| Water | Low | While some simple arylboronic acids have low water solubility, this can be influenced by pH.[2][3] |
Experimental Protocol for Solubility Determination: The Dynamic Method
A reliable and commonly used technique for determining the solubility of boronic acids in organic solvents is the dynamic (or synthetic) method.[2][3][4] This method involves the visual or instrumental observation of the dissolution of a solid in a liquid upon controlled heating.
Materials and Apparatus
-
This compound (high purity)
-
High-purity organic solvents
-
Jacketed glass vessel
-
Magnetic stirrer and stir bar
-
Circulating thermostat bath
-
Calibrated thermometer or temperature probe
-
Luminance probe or laser and photodetector for turbidity measurement
-
Analytical balance
Procedure
-
Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel to create a mixture of known composition.
-
Heating and Stirring: Place the vessel in the thermostat bath and begin vigorous stirring to ensure the mixture is homogeneous. Heat the sample at a slow, constant rate (e.g., 0.1–0.5 °C/min).
-
Turbidity Monitoring: Continuously monitor the turbidity of the mixture. This can be done visually or instrumentally by measuring the intensity of a light beam passing through the solution.
-
Determination of Dissolution Temperature: The temperature at which the last solid particles disappear, and the solution becomes clear, is recorded as the solubility temperature for that specific composition. A sharp increase in light intensity measured by the luminance probe indicates this point.
-
Data Collection: Repeat the procedure for a range of different compositions of the solute and solvent to construct a solubility curve (solubility vs. temperature).
Diagram of the Experimental Workflow
Application in Suzuki-Miyaura Cross-Coupling Reactions
This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.[1] This reaction is fundamental in the synthesis of biaryls, which are common structural motifs in many pharmaceutical compounds.
The Suzuki-Miyaura Catalytic Cycle
The reaction is catalyzed by a palladium complex and typically involves three main steps: oxidative addition, transmetalation, and reductive elimination.[5][6][7]
Relevance in Drug Development and Signaling Pathways
In medicinal chemistry, this compound serves as a crucial building block in the design of new drugs, particularly those aimed at specific biological pathways.[1] Boronic acids are known to be inhibitors of various enzymes and can be incorporated into molecules to target specific disease-related pathways. A prominent example of such a target in cancer therapy is the PI3K/AKT/mTOR signaling pathway.
The PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a key signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[8][9][10][11] Its frequent hyperactivation in various cancers makes it an attractive target for the development of therapeutic agents.[8][9][10]
References
- 1. chemimpex.com [chemimpex.com]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. youtube.com [youtube.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. rose-hulman.edu [rose-hulman.edu]
- 8. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scilit.com [scilit.com]
- 11. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Stability of 3-Fluoro-4-methylphenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-4-methylphenylboronic acid, a key building block in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, demands a thorough understanding of its stability to ensure reproducible and successful experimental outcomes. Its utility in the synthesis of complex molecules for pharmaceuticals and advanced materials underscores the importance of proper handling and storage.[1] This technical guide provides an in-depth analysis of the stability and optimal storage conditions for this compound, drawing upon established principles of arylboronic acid chemistry. While specific quantitative stability data for this particular compound is limited in publicly available literature, this guide extrapolates from the known behavior of closely related fluorinated phenylboronic acids to provide a robust framework for its use.
Core Concepts in Stability: Degradation Pathways
The stability of this compound is primarily influenced by its susceptibility to two main degradation pathways: protodeboronation and oxidation. These processes can be significantly affected by environmental factors such as moisture, pH, light, and temperature.
Protodeboronation
Protodeboronation is a chemical reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leading to the formation of 3-fluoro-4-methylbenzene. This reaction is a common degradation pathway for arylboronic acids and can be catalyzed by both acidic and basic conditions. The presence of moisture is a critical factor in facilitating this process. For arylboronic acids in general, the rate of protodeboronation is highly dependent on the pH of the solution.
Oxidation
The boron center in boronic acids is susceptible to oxidation, which can lead to the formation of the corresponding phenol (3-fluoro-4-methylphenol) and boric acid. This process can be accelerated by exposure to air (oxygen) and certain oxidizing agents. Storing the compound under an inert atmosphere can mitigate oxidative degradation.
Recommended Storage and Handling Conditions
To maintain the integrity and reactivity of this compound, the following storage and handling conditions are recommended based on supplier safety data sheets and general knowledge of arylboronic acid stability.
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature[2] | While refrigeration is often recommended for long-term storage of many organic reagents, suppliers of this compound generally recommend storage at room temperature.[2][3] |
| Atmosphere | Sealed in dry conditions, preferably under an inert atmosphere (e.g., Nitrogen or Argon) | To prevent hydrolysis and oxidation. Boronic acids are sensitive to moisture. |
| Light | Keep in a dark place[2] | To prevent potential photolytic degradation. |
| Container | Tightly closed container | To minimize exposure to air and moisture. |
Factors Influencing the Stability of this compound
The following diagram illustrates the key factors that can impact the stability of this compound, leading to its degradation.
Experimental Protocols for Stability Assessment
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.
1. Hydrolytic Degradation:
-
Methodology: Prepare solutions of this compound in acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (water) conditions. Incubate the solutions at a controlled temperature (e.g., 60 °C) for a defined period.
-
Analysis: Monitor the degradation at various time points using a suitable analytical technique like HPLC.
2. Oxidative Degradation:
-
Methodology: Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂). The reaction can be carried out at room temperature.
-
Analysis: Analyze the sample at different time intervals by HPLC to determine the extent of degradation.
3. Thermal Degradation:
-
Methodology: Expose the solid compound to dry heat (e.g., 80 °C) in a calibrated oven for a specified duration.
-
Analysis: Dissolve the stressed solid sample in a suitable solvent and analyze by HPLC.
4. Photolytic Degradation:
-
Methodology: Expose the solid compound and a solution of the compound to UV light (e.g., 254 nm) and visible light in a photostability chamber.
-
Analysis: Analyze the samples at appropriate time points using HPLC.
Stability-Indicating HPLC Method (General Protocol)
A stability-indicating HPLC method should be able to separate the intact this compound from its potential degradation products.
| Parameter | Typical Conditions |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (to be determined by UV scan) |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
Method Validation: The developed HPLC method should be validated according to ICH guidelines, including parameters such as specificity, linearity, range, accuracy, precision, and robustness.
NMR Spectroscopy for Degradation Monitoring
NMR spectroscopy can be a powerful tool to monitor the degradation of this compound and to identify the structure of its degradation products.
-
¹H NMR: Can be used to observe the disappearance of signals corresponding to the aromatic protons of the starting material and the appearance of new signals from the degradation products (e.g., 3-fluoro-4-methylbenzene).
-
¹⁹F NMR: The fluorine atom provides a sensitive probe to monitor changes in the chemical environment. The chemical shift of the fluorine will be different in the parent compound compared to its degradation products.
-
¹¹B NMR: Can be used to observe the boronic acid moiety and its transformation during degradation.
The following diagram outlines a general workflow for assessing the stability of a boronic acid.
Conclusion
While specific, quantitative long-term stability data for this compound is not extensively documented in public literature, a comprehensive understanding of the stability of arylboronic acids provides a strong basis for its proper handling and storage. The primary degradation pathways to consider are protodeboronation and oxidation, which are significantly influenced by moisture, air, light, and temperature. Adherence to the recommended storage conditions—keeping the compound in a tightly sealed container in a dry, dark place at room temperature—is crucial for preserving its quality and reactivity. For critical applications in research and drug development, it is highly recommended to perform in-house stability assessments using the outlined experimental protocols to establish a reliable shelf-life and to ensure the integrity of this valuable synthetic building block.
References
In-Depth Technical Guide to the Purity Assessment of 3-Fluoro-4-methylphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and critical considerations for assessing the purity of 3-Fluoro-4-methylphenylboronic acid, a key building block in pharmaceutical and agrochemical synthesis. Adherence to stringent purity criteria is paramount to ensure the efficacy, safety, and reproducibility of downstream applications.
Physicochemical Properties and Specifications
A thorough understanding of the material's properties is the foundation of any purity assessment. Key identification and specification parameters for this compound are summarized below.
| Parameter | Value | Reference |
| CAS Number | 168267-99-0 | [1][2] |
| Molecular Formula | C₇H₈BFO₂ | [1][2] |
| Molecular Weight | 153.95 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 232-237 °C (lit.) | [1] |
| Typical Purity (by Titration) | >97.0% to 97-105% | [2][3] |
Core Purity Assessment Methodologies
A combination of titrimetric and chromatographic techniques is typically employed to provide a comprehensive purity profile of this compound.
Assay by Titration
Acid-base titration is a robust and widely used method for determining the bulk purity of boronic acids. Due to the weak acidic nature of the boronic acid moiety, a polyol such as mannitol is used to form a more acidic complex, allowing for a sharp and accurate endpoint detection.
Experimental Protocol: Potentiometric Titration of this compound
Objective: To determine the percentage purity (assay) of this compound.
Materials:
-
This compound sample
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Mannitol
-
Deionized water, recently boiled and cooled to exclude CO₂
-
pH meter with a combination glass electrode
-
Burette (50 mL, Class A)
-
Magnetic stirrer and stir bar
-
Beaker (250 mL)
Procedure:
-
Accurately weigh approximately 300-400 mg of the this compound sample into a 250 mL beaker.
-
Add 50 mL of deionized water and 5 g of mannitol to the beaker.
-
Stir the mixture with a magnetic stirrer until the sample and mannitol are completely dissolved.
-
Calibrate the pH meter using standard buffer solutions.
-
Immerse the pH electrode into the sample solution and allow the reading to stabilize.
-
Titrate the solution with standardized 0.1 M NaOH, recording the pH value after each incremental addition of the titrant.
-
Continue the titration past the equivalence point, which is typically observed as a sharp inflection in the pH curve.
-
Determine the equivalence point volume from the titration curve (e.g., using the first or second derivative method).
Calculation:
Where:
-
V = Volume of NaOH solution at the equivalence point (mL)
-
M = Molarity of the standardized NaOH solution (mol/L)
-
F = Molar mass of this compound (153.95 g/mol )
-
W = Weight of the sample (mg)
Logical Workflow for Titration Assay
Caption: Workflow for the potentiometric titration assay of this compound.
Water Content by Karl Fischer Titration
The presence of water can affect the accuracy of the titration assay and is a critical quality attribute. Karl Fischer titration is the standard method for determining the water content.
Experimental Protocol: Karl Fischer Titration
Objective: To quantify the water content in a sample of this compound.
Materials:
-
Karl Fischer titrator (coulometric or volumetric)
-
Karl Fischer reagent (e.g., Hydranal™-Composite 5)
-
Anhydrous methanol or a suitable solvent
-
This compound sample
-
Gas-tight syringe or weighing boat for sample introduction
Procedure:
-
Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be pre-titrated to a dry state.
-
Accurately weigh a suitable amount of the this compound sample. The sample size should be chosen based on the expected water content to ensure an appropriate titration volume.
-
Quickly and carefully introduce the sample into the titration vessel, avoiding exposure to atmospheric moisture.
-
Start the titration and record the amount of water determined by the instrument.
-
Perform the determination in triplicate to ensure precision.
Calculation:
Impurity Profiling by Chromatographic Techniques
Chromatographic methods are essential for the separation, identification, and quantification of process-related impurities and degradation products.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the analysis of non-volatile and thermally labile impurities.
General HPLC Method Parameters (Starting Point for Method Development)
| Parameter | Condition |
| Column | C18 reverse-phase, e.g., 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | A suitable gradient from low to high organic phase (e.g., 5% to 95% B over 20 minutes) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in a suitable diluent (e.g., Acetonitrile/Water 50:50) to a concentration of approx. 1 mg/mL. |
HPLC Analysis Workflow
Caption: General workflow for HPLC-based impurity profiling.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile impurities. Due to the low volatility of boronic acids, derivatization is often required to convert them into more volatile species.
Experimental Protocol: GC-MS with Derivatization
Objective: To identify and quantify volatile impurities in this compound.
Derivatization Step:
-
Accurately weigh approximately 10 mg of the sample into a vial.
-
Add a suitable derivatization agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and a solvent (e.g., pyridine or acetonitrile).
-
Heat the mixture (e.g., at 70 °C for 30 minutes) to ensure complete derivatization.
GC-MS Parameters (Starting Point):
| Parameter | Condition |
| GC Column | DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1) |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-500 amu |
Potential Impurity Profile
Understanding the synthetic route is crucial for predicting potential impurities. A common route to fluorinated phenylboronic acids involves the reaction of a corresponding aryl halide with an organolithium reagent followed by quenching with a trialkyl borate.
Potential Impurities in this compound Synthesis
Caption: Potential impurities arising from the synthesis of this compound.
Common Impurities and their Origin:
| Impurity | Potential Origin | Recommended Analytical Technique |
| Unreacted 1-bromo-3-fluoro-4-methylbenzene | Incomplete reaction | GC-MS |
| 3,3'-Difluoro-4,4'-dimethylbiphenyl | Homocoupling of the Grignard or organolithium intermediate | HPLC, GC-MS |
| Boronic anhydrides (Boroxines) | Dehydration of the boronic acid (can be reversible) | HPLC (may co-elute or show broad peaks), NMR |
| Residual Solvents (e.g., THF, Toluene) | Reaction and work-up steps | Headspace GC-MS |
| Inorganic Salts | Work-up and purification | IC or titration |
Structural Confirmation and Characterization
Spectroscopic techniques are indispensable for the unambiguous identification of the final product and any isolated impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H, ¹³C, ¹⁹F, and ¹¹B NMR are powerful tools for structural elucidation. The spectra should be consistent with the structure of this compound.
Expected ¹H and ¹³C NMR Chemical Shifts (Predicted):
-
¹H NMR (DMSO-d₆): Aromatic protons in the range of 7.0-8.0 ppm, a methyl singlet around 2.2-2.5 ppm, and a broad singlet for the B(OH)₂ protons.
-
¹³C NMR (DMSO-d₆): Aromatic carbons in the range of 110-165 ppm, with the carbon attached to boron being broad and potentially difficult to observe. The methyl carbon will appear around 20 ppm.
Mass Spectrometry (MS)
MS, often coupled with a chromatographic inlet (LC-MS or GC-MS), provides molecular weight information and fragmentation patterns that aid in structural confirmation.
Summary of Purity Assessment Strategy
The comprehensive purity assessment of this compound should follow a multi-faceted approach.
Purity Assessment Workflow
Caption: A comprehensive strategy for the purity assessment of this compound.
By implementing these detailed experimental protocols and analytical strategies, researchers, scientists, and drug development professionals can confidently ascertain the purity of this compound, ensuring the quality and integrity of their research and development endeavors.
References
Spectroscopic Profile of 3-Fluoro-4-methylphenylboronic Acid: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 3-Fluoro-4-methylphenylboronic acid (CAS No. 168267-99-0), a key building block in organic synthesis, particularly in the development of pharmaceuticals and advanced materials.[1] This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and tabulated spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Molecular Structure and Properties
This compound is an organoboron compound with the chemical formula C₇H₈BFO₂ and a molecular weight of 153.95 g/mol .[2][3] It typically appears as a white to off-white crystalline solid with a melting point in the range of 232-237 °C.[2][3] Its structure, featuring a fluorine atom and a methyl group on the phenyl ring attached to a boronic acid moiety, makes it a versatile reagent in cross-coupling reactions.
Spectroscopic Data
The following sections present the available spectroscopic data for this compound, organized for clarity and ease of comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For boronic acids, deuterated solvents such as DMSO-d₆ or methanol-d₄ are often employed to minimize issues with oligomerization and boroxine formation, which can lead to complex and uninterpretable spectra.[4]
¹H NMR (Proton NMR):
¹³C NMR (Carbon NMR):
Similar to the proton NMR, a specific experimental ¹³C NMR dataset for this compound was not found in the public domain during the literature search. The spectrum is expected to show distinct signals for each of the seven carbon atoms, with the carbon atoms directly bonded to fluorine and boron exhibiting characteristic chemical shifts and coupling constants.
¹⁹F NMR (Fluorine NMR):
The ¹⁹F NMR spectrum is a crucial tool for characterizing fluorinated organic compounds.[5] It provides information about the chemical environment of the fluorine atom. A single resonance is expected for the fluorine atom in this compound, and its chemical shift would be indicative of its position on the aromatic ring. The typical chemical shift range for aromatic fluorine compounds is broad.[6]
¹¹B NMR (Boron NMR):
The ¹¹B nucleus is NMR active and provides direct information about the boron center. For arylboronic acids, the ¹¹B NMR spectrum typically shows a broad signal in the range of 27-33 ppm.[7] This chemical shift is characteristic of the trigonal planar sp² hybridized boron atom in the boronic acid functionality.
Table 1: Summary of Expected NMR Data for this compound
| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Notes |
| ¹H | ~7.0-8.0 | Multiplet | Aromatic Protons |
| ~2.3 | Singlet | -CH₃ | |
| Broad | Singlet | -B(OH)₂ | |
| ¹³C | ~115-165 | Singlet, Doublet | Aromatic Carbons (C-F coupling) |
| ~15-25 | Singlet | -CH₃ | |
| ¹⁹F | -110 to -120 | Multiplet | Referenced to CFCl₃ |
| ¹¹B | ~27-33 | Broad Singlet |
Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.
Infrared (IR) Spectroscopy
The Attenuated Total Reflectance (ATR) FT-IR spectrum of this compound has been recorded and is available on public spectral databases.[8] The key vibrational frequencies provide information about the functional groups present in the molecule.
Table 2: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300-3600 | Broad, Strong | O-H stretch (boronic acid, intermolecular H-bonding) |
| ~3000-3100 | Medium | C-H stretch (aromatic) |
| ~2900-3000 | Weak | C-H stretch (methyl) |
| ~1600 | Medium | C=C stretch (aromatic) |
| ~1350-1450 | Strong | B-O stretch |
| ~1200-1300 | Strong | C-F stretch |
| ~1000-1100 | Strong | B-C stretch |
Note: The exact peak positions and intensities may vary slightly.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The analysis of boronic acids by mass spectrometry can be challenging due to their tendency to form cyclic anhydrides (boroxines) upon heating.[9] Therefore, soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are often preferred over Electron Ionization (EI).[9][10]
A specific mass spectrum for this compound was not found in the searched literature. The expected molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed at m/z 154.
Table 3: Expected Mass Spectrometry Data for this compound
| Ionization Mode | Expected m/z | Ion |
| ESI+ | 155 | [M+H]⁺ |
| ESI- | 153 | [M-H]⁻ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.
NMR Spectroscopy
A sample of this compound (5-10 mg) is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄, ~0.7 mL) in an NMR tube. The use of these solvents helps to break up the boroxine trimers that can form from the dehydration of the boronic acid.[4] ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra are then acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
FT-IR Spectroscopy
For solid samples, the Attenuated Total Reflectance (ATR) technique is a common and convenient method. A small amount of the solid this compound is placed directly onto the ATR crystal, and pressure is applied to ensure good contact. The IR spectrum is then recorded.
Mass Spectrometry
For ESI-MS, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL) and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography. The mass spectrum is then acquired in either positive or negative ion mode.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: Workflow for the spectroscopic characterization of a chemical compound.
Conclusion
This technical guide summarizes the key spectroscopic data and analytical methodologies for this compound. While complete, experimentally verified NMR and MS data were not publicly available at the time of this review, the provided information based on typical values for similar compounds and the available IR spectrum serves as a valuable resource for researchers. The detailed protocols and workflow diagram offer a practical framework for the spectroscopic analysis of this and other related compounds.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 3-氟-4-甲基苯硼酸 | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. reddit.com [reddit.com]
- 5. biophysics.org [biophysics.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to 3-Fluoro-4-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-4-methylphenylboronic acid, with the CAS number 179897-94-0, is a versatile synthetic building block that has garnered significant attention in the fields of organic chemistry and drug discovery. Its unique structural features, namely the fluorine atom and the methyl group on the phenyl ring, impart valuable properties that make it a crucial reagent in the synthesis of complex organic molecules. This technical guide provides a comprehensive review of the synthesis, properties, and applications of this compound, with a focus on its utility in Suzuki-Miyaura cross-coupling reactions and its role as a modulator of biological pathways.
Physicochemical Properties
This compound is a white to off-white crystalline solid. Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₈BFO₂ | [1][2] |
| Molecular Weight | 153.95 g/mol | [1][2] |
| Melting Point | 232-237 °C | [1] |
| Appearance | White to off-white crystalline powder | [3] |
| CAS Number | 179897-94-0 | [2] |
Synthesis
General Experimental Protocol for Synthesis
Starting Material: 4-bromo-2-fluorotoluene
Reaction Scheme:
Step-by-Step Procedure (Adapted from a similar synthesis[4]):
-
Lithiation: To a solution of 4-bromo-2-fluorotoluene (1.0 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) and cooled to -78 °C, a solution of n-butyllithium (n-BuLi) in hexanes (1.1 equivalents) is added dropwise. The reaction mixture is stirred at -78 °C for 1-2 hours.
-
Borylation: Triisopropyl borate (B(OiPr)₃, 1.2 equivalents) is then added dropwise to the reaction mixture at -78 °C. The mixture is allowed to slowly warm to room temperature and stirred overnight.
-
Hydrolysis and Work-up: The reaction is quenched by the slow addition of an acidic aqueous solution (e.g., 1 M HCl) until the pH is acidic. The mixture is then extracted with an organic solvent, such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford this compound as a crystalline solid.
Spectroscopic Data
¹H and ¹³C NMR Data (Predicted)
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| -CH₃ | ~2.3 | ~15 |
| Aromatic C-H | 7.0 - 7.8 | 115 - 140 |
| C-B | - | ~130 (broad) |
| C-F | - | ~160 (d, J ≈ 245 Hz) |
| C-CH₃ | - | ~140 |
Note: The carbon attached to boron often shows a broad signal or is not observed in ¹³C NMR spectra. The carbon attached to fluorine will appear as a doublet due to C-F coupling.
Applications in Suzuki-Miyaura Cross-Coupling Reactions
The primary application of this compound is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions.[5] This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds, which are common motifs in pharmaceuticals and functional materials.
General Experimental Protocol for Suzuki-Miyaura Coupling
Reactants:
-
Aryl halide (e.g., aryl bromide or iodide) (1.0 equivalent)
-
This compound (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or PdCl₂(dppf)) (0.01 - 0.05 equivalents)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0 - 3.0 equivalents)
-
Solvent (e.g., toluene, dioxane, DMF, or a mixture with water)
Step-by-Step Procedure:
-
Reaction Setup: To a reaction vessel are added the aryl halide, this compound, the palladium catalyst, and the base.
-
Solvent Addition and Degassing: The chosen solvent is added, and the mixture is degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the reaction is complete, as monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate). The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield the desired biaryl product.
Examples of Suzuki-Miyaura Coupling Yields
While a comprehensive table for this compound is not available, the following table presents representative yields for Suzuki-Miyaura reactions with similar arylboronic acids to illustrate the efficiency of this transformation.
| Aryl Halide | Arylboronic Acid | Catalyst/Base | Solvent | Yield (%) | Reference |
| 4-Bromoiodobenzene | Phenylboronic acid | Pd/NiFe₂O₄ / K₂CO₃ | DMF/H₂O | 98 | [6] |
| 4-Iodoanisole | Phenylboronic acid | Pd-NHC-MIL-101(Cr) / K₂CO₃ | H₂O | 95 | [7] |
| 4-Bromotoluene | Phenylboronic acid | PdCu@Ti₃C₂ / K₂CO₃ | H₂O | 92 | [8] |
| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 / K₂CO₃ | Dioxane/H₂O | >95 | [9] |
Biological Activity: Inhibition of Bacterial Quorum Sensing
Recent studies have identified this compound as an inhibitor of bacterial quorum sensing in Vibrio harveyi.[10][11] Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density. This process is often involved in the regulation of virulence factors and biofilm formation, making it an attractive target for the development of novel antimicrobial agents.
The Vibrio harveyi Quorum Sensing Pathway
Vibrio harveyi utilizes a complex quorum sensing circuit that involves multiple autoinducers and sensor kinases. The signaling cascade ultimately converges on the master regulator, LuxR, which controls the expression of target genes, including those responsible for bioluminescence.
Mechanism of Inhibition and Biological Data
Studies have shown that several boronic acid derivatives can inhibit quorum sensing in Vibrio harveyi with IC₅₀ values in the low to sub-micromolar range.[10][12] The exact mechanism by which this compound inhibits this pathway is believed to involve interference with the function of the master transcriptional regulator, LuxR.[13] By disrupting the normal function of LuxR, the expression of quorum sensing-controlled genes is altered, leading to a reduction in virulence-related phenotypes.
| Compound | Biological Activity | IC₅₀ (µM) | Reference |
| Phenylboronic Acid Derivatives | Inhibition of Vibrio harveyi quorum sensing | Low to sub-micromolar | [10][12] |
Note: Specific IC₅₀ values for this compound are not explicitly detailed in the reviewed literature but are reported to be in this potent range.
Crystal Structure
A search of the Cambridge Structural Database (CSD) did not yield a publicly available crystal structure for this compound. However, the crystal structures of many other substituted phenylboronic acids have been determined.[14][15] Typically, arylboronic acids form hydrogen-bonded dimers in the solid state. The planarity of the molecule and the orientation of the boronic acid group relative to the phenyl ring are key structural features that influence its reactivity and intermolecular interactions.
Conclusion
This compound is a valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of complex molecular architectures, while its emerging role as a quorum sensing inhibitor highlights its potential in the development of novel therapeutics. This technical guide has provided a summary of its synthesis, properties, and key applications, offering a valuable resource for researchers in both academic and industrial settings. Further research into its specific reaction yields, detailed spectroscopic and crystallographic characterization, and the precise mechanism of its biological activity will undoubtedly expand its applications and solidify its importance in chemical and pharmaceutical research.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Crystal structure of 4-(methoxycarbonyl)phenylboronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound 168267-99-0 [sigmaaldrich.com]
- 4. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]
- 5. chemimpex.com [chemimpex.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 10. Inhibition of quorum sensing in Vibrio harveyi by boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 13. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 15. mdpi.com [mdpi.com]
The Emergence of a Key Synthetic Building Block: A Technical Guide to 3-Fluoro-4-methylphenylboronic Acid
For Immediate Release
A deep dive into the discovery, synthesis, and applications of 3-Fluoro-4-methylphenylboronic acid, a critical reagent in modern medicinal and materials chemistry.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound (CAS Number: 168267-99-0). From its initial synthesis to its current, wide-ranging applications, this document serves as a core resource, complete with detailed experimental protocols, quantitative data, and visualizations of key chemical processes.
Introduction: A Versatile Tool in Organic Synthesis
This compound has emerged as a highly versatile and valuable building block in the field of organic chemistry. Its unique structural features, particularly the presence of a fluorine atom and a methyl group on the phenyl ring, impart desirable electronic properties that enhance its reactivity and selectivity in a variety of chemical transformations.[1][2] This has made it an indispensable reagent in the synthesis of complex organic molecules, with significant applications in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2]
The primary utility of this compound lies in its role as a coupling partner in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][3][4][5][6] This palladium-catalyzed carbon-carbon bond-forming reaction is a cornerstone of modern synthetic chemistry, enabling the efficient construction of biaryl and substituted aromatic structures that are prevalent in many biologically active compounds.[3][4][5][6]
Discovery and Historical Context
The synthesis of arylboronic acids, in general, has a rich history, with early methods involving the reaction of Grignard reagents with borate esters. Over time, more refined and functional-group-tolerant methods have been developed, facilitating the synthesis of a diverse array of substituted phenylboronic acids like the title compound.
Physicochemical Properties and Spectroscopic Data
A summary of the key physicochemical properties of this compound is presented in the table below, compiled from various chemical suppliers and databases.
| Property | Value | Reference |
| CAS Number | 168267-99-0 | [1] |
| Molecular Formula | C₇H₈BFO₂ | [1] |
| Molecular Weight | 153.95 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 232-237 °C (lit.) | [7] |
| pKa | 7.76 ± 0.10 (Predicted) |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through several established methods for the preparation of arylboronic acids. A common and effective approach involves the lithiation of a suitable aromatic precursor followed by quenching with a borate ester. Below is a detailed, generalized experimental protocol based on common synthetic strategies for analogous compounds.
Synthesis via Ortho-Metalation of 2-Fluoro-1-methylbenzene
This protocol outlines a representative synthesis of this compound starting from 4-bromo-2-fluorotoluene.
Reaction Scheme:
Caption: Synthetic pathway to this compound.
Materials:
-
4-Bromo-2-fluorotoluene
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
-
Triisopropyl borate
-
Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate or sodium sulfate
-
Argon or Nitrogen gas (for inert atmosphere)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet is charged with 4-bromo-2-fluorotoluene and anhydrous THF.
-
Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium in hexanes is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at this temperature for a specified time (e.g., 1-2 hours) to ensure complete lithiation.
-
Borylation: Triisopropyl borate is added dropwise to the reaction mixture, again maintaining the temperature below -70 °C. After the addition is complete, the mixture is allowed to slowly warm to room temperature and stirred overnight.
-
Hydrolysis and Work-up: The reaction is quenched by the slow addition of 1 M aqueous HCl at 0 °C. The mixture is then transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether or ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Recrystallization: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., hot water or an organic solvent mixture) to afford a white to off-white crystalline solid.
Applications in Research and Development
The utility of this compound spans several areas of chemical research and industrial application.
Suzuki-Miyaura Cross-Coupling Reactions
The primary application of this boronic acid is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to form C(sp²)-C(sp²) bonds. The fluorine atom at the 3-position can influence the electronic properties of the aromatic ring, potentially affecting the reaction kinetics and the properties of the final product.
Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.
Drug Discovery and Medicinal Chemistry
The 3-fluoro-4-methylphenyl moiety is a valuable scaffold in medicinal chemistry. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This boronic acid serves as a key intermediate for the synthesis of a wide range of biologically active compounds.
Materials Science
Arylboronic acids are also employed in the development of advanced materials, including polymers and sensors. The ability of boronic acids to form reversible covalent bonds with diols makes them useful for creating responsive materials and sensors for saccharides.
Conclusion
This compound has solidified its position as a crucial reagent in the synthetic chemist's toolbox. Its utility in the robust and versatile Suzuki-Miyaura cross-coupling reaction, coupled with the beneficial properties imparted by its fluoro and methyl substituents, ensures its continued importance in the discovery and development of new pharmaceuticals, agrochemicals, and functional materials. This guide provides a foundational understanding of its synthesis, properties, and applications, serving as a valuable resource for professionals in the chemical sciences.
References
- 1. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Recent Advances in the Construction of Fluorinated Organoboron Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 3-Fluoro-4-methylphenylboronic Acid in Suzuki-Miyaura Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-4-methylphenylboronic acid is a versatile building block in organic synthesis, particularly valued for its role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction facilitates the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide, enabling the synthesis of complex biaryl and heterobiaryl structures. The incorporation of a fluorine atom and a methyl group on the phenyl ring can significantly influence the electronic properties, lipophilicity, and metabolic stability of the resulting molecules, making this reagent particularly attractive for applications in drug discovery and materials science. Biaryl moieties are prevalent in a wide range of pharmaceuticals and functional materials.
These application notes provide detailed protocols and compiled data for the use of this compound in Suzuki-Miyaura coupling reactions with various coupling partners. The provided methodologies and data tables serve as a comprehensive resource for optimizing reaction conditions and exploring the synthesis of novel fluorinated compounds.
Data Presentation: Reaction Conditions and Yields
The efficiency of the Suzuki-Miyaura coupling is influenced by several factors, including the choice of catalyst, ligand, base, solvent, and the electronic and steric nature of the coupling partners. The following tables summarize representative reaction conditions and yields for the coupling of this compound with various aryl halides. While direct literature examples for every combination are not always available, the data is compiled from established protocols for structurally similar reactants to provide a reliable guide for reaction optimization.
Table 1: Suzuki-Miyaura Coupling with Aryl Bromides
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (10:1) | 100 | 12 | ~90 |
| 2 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | 8 | ~85 |
| 3 | 4-Bromotoluene | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3.0) | CsF (2.0) | THF | 65 | 16 | ~92 |
| 4 | 2-Bromopyridine | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2.0) | DME | 85 | 12 | ~80 |
| 5 | 4-Bromoacetophenone | Pd(OAc)₂ (1) | - | Na₂CO₃ (2.0) | DMF | 120 | 6 | ~88 |
Table 2: Suzuki-Miyaura Coupling with Aryl Chlorides
| Entry | Aryl Chloride | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloroanisole | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ (3.0) | Toluene/H₂O (10:1) | 110 | 24 | ~75 |
| 2 | 1-Chloro-4-nitrobenzene | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (3.0) | Dioxane | 100 | 18 | ~70 |
| 3 | 4-Chlorotoluene | Pd(OAc)₂ (2) | PCy₃ (4) | K₂CO₃ (3.0) | Toluene/H₂O (10:1) | 110 | 24 | ~80 |
| 4 | 2-Chloropyridine | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ (3.0) | t-Amyl alcohol | 100 | 18 | ~65 |
Experimental Protocols
The following are detailed, representative protocols for conducting Suzuki-Miyaura coupling reactions with this compound. These protocols can be adapted for various substrates and scales.
Protocol 1: General Procedure for Coupling with Aryl Bromides
This protocol is a robust starting point for the coupling of this compound with a range of aryl bromides.
Materials:
-
This compound (1.2 mmol, 1.2 equiv.)
-
Aryl bromide (1.0 mmol, 1.0 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.)
-
Toluene (10 mL)
-
Water (1 mL)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound, the aryl bromide, potassium phosphate, palladium(II) acetate, and SPhos.
-
Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Add degassed toluene and water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete (typically 8-24 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Protocol 2: Microwave-Assisted Coupling with Aryl Chlorides
This protocol is suitable for the more challenging coupling of aryl chlorides and can significantly reduce reaction times.
Materials:
-
This compound (1.5 mmol, 1.5 equiv.)
-
Aryl chloride (1.0 mmol, 1.0 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropylbiphenyl, 0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv.)
-
1,4-Dioxane (5 mL)
-
Microwave reactor vials
Procedure:
-
To a microwave reactor vial containing a magnetic stir bar, add this compound, the aryl chloride, potassium phosphate, Pd₂(dba)₃, and RuPhos.
-
Add 1,4-dioxane to the vial and seal it with a cap.
-
Place the vial in the microwave reactor and heat the mixture to 120-150 °C for 30-60 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired product.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Signaling Pathway Application: GluN2B NMDA Receptor Modulation
Biaryl structures synthesized using this compound are scaffolds for potent and selective modulators of various biological targets. One such target is the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor, which is implicated in various neurological disorders.[1][2][3] Negative allosteric modulators (NAMs) of GluN2B receptors can reduce excessive glutamatergic signaling.
Caption: Modulation of GluN2B NMDA receptor signaling by a NAM.
References
- 1. Synthesis and preliminary evaluation of novel 11C-labeled GluN2B-selective NMDA receptor negative allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biphenyl scaffold for the design of NMDA-receptor negative modulators: molecular modeling, synthesis, and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and pharmacological evaluation of fluorinated benzo[7]annulen-7-amines as GluN2B-selective NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of N-Aryl Amines using 3-Fluoro-4-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of the carbon-nitrogen (C-N) bond is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and functional materials. The Buchwald-Hartwig amination and related palladium-catalyzed N-arylation reactions have emerged as powerful and versatile methods for the construction of these crucial linkages.[1] This document provides detailed application notes and protocols for the N-arylation of amines using 3-Fluoro-4-methylphenylboronic acid, a valuable building block in medicinal chemistry.
The use of arylboronic acids as arylating agents in palladium-catalyzed cross-coupling reactions offers a viable alternative to the traditional Buchwald-Hartwig amination of aryl halides. These reactions often proceed under milder conditions and exhibit broad functional group tolerance. The closely related copper-catalyzed Chan-Lam coupling also provides a complementary method for the N-arylation of amines with boronic acids, often with the advantage of being performed under aerobic conditions.[2][3][4][5]
This document will focus on a representative palladium-catalyzed protocol for the coupling of various amines with this compound to generate N-(3-fluoro-4-methylphenyl) substituted amines.
Data Presentation
The following table summarizes typical reaction conditions and outcomes for the palladium-catalyzed N-arylation of various amines with this compound. The data presented is representative of yields and conditions commonly observed for these types of transformations.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 18 | 85-95 |
| 2 | Morpholine | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ | Dioxane | 80 | 24 | 80-90 |
| 3 | Piperidine | [Pd(cinnamyl)Cl]₂ (1.5) | RuPhos (3) | K₂CO₃ | THF | 65 | 24 | 75-85 |
| 4 | n-Hexylamine | Pd(OAc)₂ (2) | BrettPhos (4) | NaOtBu | Toluene | 100 | 16 | 70-80 |
Experimental Protocols
General Procedure for the Palladium-Catalyzed N-Arylation of Amines with this compound
This protocol provides a general method for the coupling of a primary or secondary amine with this compound. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound
-
Amine (e.g., aniline, morpholine)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., SPhos, XPhos)
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add the palladium catalyst (1-2 mol%) and the phosphine ligand (2-4 mol%).
-
Reagent Addition: Under an inert atmosphere, add this compound (1.0 equiv), the amine (1.2 equiv), and the base (2.0 equiv).
-
Solvent Addition: Add the anhydrous solvent (e.g., toluene, 0.1-0.2 M concentration with respect to the boronic acid).
-
Reaction Execution: Seal the reaction vessel and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated amine.
Visualizations
Caption: Catalytic cycle for palladium-catalyzed N-arylation.
Caption: Experimental workflow for N-arylation.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 3-Fluoro-4-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 3-Fluoro-4-methylphenylboronic acid with various aryl and heteroaryl halides. The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This compound is a valuable building block in medicinal chemistry and materials science, and understanding its reactivity in cross-coupling reactions is crucial for the synthesis of novel compounds.
Introduction
The Suzuki-Miyaura cross-coupling reaction facilitates the formation of a carbon-carbon bond between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex.[1] this compound, with its specific substitution pattern, offers a unique combination of electronic and steric properties that can influence the outcome of the coupling reaction. The fluorine substituent can modulate the electronic properties of the resulting biaryl compounds, a feature often exploited in drug design.
This document outlines standard protocols and provides a comparative analysis of expected reaction outcomes based on the nature of the coupling partner. The provided methodologies are based on established literature procedures for similar fluorinated arylboronic acids.[2]
Data Presentation: Expected Yields in Suzuki-Miyaura Coupling
The following table summarizes the expected yields for the palladium-catalyzed cross-coupling of this compound with a variety of aryl halides. The yields are influenced by the electronic and steric nature of the coupling partners. Generally, electron-rich boronic acids and electron-poor aryl halides tend to give higher yields. The data presented here is a guideline based on similar reported reactions.[2]
| Aryl Halide Coupling Partner | Structure of Aryl Halide | Product | Expected Yield (%) |
| 4-Bromoanisole | 3-Fluoro-4'-methoxy-4-methyl-1,1'-biphenyl | 85-95 | |
| 1-Bromo-4-nitrobenzene | 3-Fluoro-4-methyl-4'-nitro-1,1'-biphenyl | 75-85 | |
| 2-Bromopyridine | 2-(3-Fluoro-4-methylphenyl)pyridine | 70-80 | |
| 4-Bromobenzonitrile | 4'-(3-Fluoro-4-methylphenyl)benzonitrile | 80-90 | |
| 1-Bromo-3,5-dimethylbenzene | 3',5'-Dimethyl-3-fluoro-4-methyl-1,1'-biphenyl | 80-90 |
Experimental Protocols
The following are detailed methodologies for performing a Suzuki-Miyaura cross-coupling reaction with this compound.
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., aryl bromide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a reaction vessel (e.g., a Schlenk flask or a pressure tube), add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the palladium catalyst (1-5 mol%).
-
Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Specific Protocol Example: Synthesis of 3-Fluoro-4'-methoxy-4-methyl-1,1'-biphenyl
This protocol is adapted from a similar synthesis of fluorinated biphenyl compounds.[2]
Materials:
-
4-Bromoanisole (1.0 equiv, e.g., 0.518 mmol, 97 mg)
-
This compound (1.5 equiv, e.g., 0.777 mmol, 119 mg)
-
Potassium phosphate (K₃PO₄) (1.5 equiv, e.g., 0.777 mmol, 165 mg)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (1.5 mol%, e.g., 0.0078 mmol, 9 mg)
-
1,4-Dioxane (3 mL)
-
Water (1 mL)
Procedure:
-
In a pressure tube, combine 4-bromoanisole, this compound, and potassium phosphate.
-
Add the palladium catalyst, Pd(PPh₃)₄.
-
Add a 3:1 v/v mixture of 1,4-dioxane and water.
-
Seal the tube and heat the reaction mixture at 105 °C for 8.5 hours.
-
Monitor the reaction by thin-layer chromatography.
-
After completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography (silica gel, eluting with a gradient of ethyl acetate in n-hexane) to yield 3-Fluoro-4'-methoxy-4-methyl-1,1'-biphenyl.
Mandatory Visualizations
The following diagrams illustrate the key aspects of the palladium-catalyzed cross-coupling reaction.
References
Application Notes and Protocols for Suzuki Coupling with 3-Fluoro-4-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This reaction is particularly valuable in pharmaceutical and materials science for the synthesis of biaryl and substituted aromatic compounds. 3-Fluoro-4-methylphenylboronic acid is a key building block in this field, utilized in the synthesis of a variety of organic molecules, especially for the development of pharmaceuticals and agrochemicals.[1] The fluorine substituent can enhance the metabolic stability and bioavailability of drug candidates, making this reagent particularly attractive for medicinal chemistry.[1]
These application notes provide a detailed protocol for the Suzuki coupling reaction of this compound with a representative aryl bromide, 4-bromoanisole. The protocol is based on established methodologies for Suzuki-Miyaura couplings and is optimized for high yield and purity. Additionally, alternative conditions, including microwave-assisted synthesis, are presented to offer flexibility for various laboratory setups.
Data Presentation
The efficiency of a Suzuki coupling reaction is highly dependent on the choice of catalyst, base, and solvent. The following tables summarize typical conditions and reported yields for the Suzuki coupling of various aryl halides with phenylboronic acids, providing a comparative basis for the protocol involving this compound.
Table 1: Comparison of Catalytic Systems for Suzuki Coupling of Aryl Halides with Phenylboronic Acids
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | Good | [2] |
| 5% Pd/C | Na₂CO₃ | Water | Reflux | 1 | 98 | [3] |
| Pd(OAc)₂ / PPh₃ | K₂CO₃ | H₂O/EtOH | 60 (Microwave) | 0.17 | High | [4] |
| [Pd(dppf)Cl₂] | K₂CO₃ | Toluene/Acetone/H₂O | 100-130 (Microwave) | 0.17 | High | [5] |
Table 2: Representative Suzuki Coupling Reaction Parameters
| Parameter | Value |
| Reactants | |
| This compound | 1.2 - 1.5 mmol |
| Aryl Halide (e.g., 4-bromoanisole) | 1.0 mmol |
| Catalyst | |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | 1-5 mol% |
| Base | |
| Potassium Carbonate (K₂CO₃) | 2.0 - 3.0 mmol |
| Solvent | |
| 1,4-Dioxane/Water | 4:1 to 1:1 v/v |
| Reaction Conditions | |
| Temperature | 80 - 100 °C |
| Reaction Time | 4 - 12 h |
| Atmosphere | Inert (Nitrogen or Argon) |
Experimental Protocols
This section provides a detailed, step-by-step methodology for the Suzuki coupling of this compound with 4-bromoanisole.
Protocol 1: Conventional Heating
Materials:
-
This compound
-
4-Bromoanisole
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Deionized Water (degassed)
-
Ethyl acetate
-
Brine solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle or oil bath
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.2 mmol), 4-bromoanisole (1.0 mmol), and potassium carbonate (2.0 mmol).
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.
-
Under the inert atmosphere, add anhydrous 1,4-dioxane (8 mL) and degassed deionized water (2 mL) to the flask.
-
Heat the reaction mixture to 85 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.
-
Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate mixture) to afford the desired biaryl product.
Protocol 2: Microwave-Assisted Synthesis
Materials:
-
Same as Protocol 1
-
Microwave reactor vial
Procedure:
-
In a microwave reactor vial equipped with a magnetic stir bar, combine this compound (1.5 mmol), the aryl halide (1.0 mmol), and potassium carbonate (2.0 mmol).
-
Add the palladium catalyst, for instance, PdCl₂(dppf) (0.1 mmol, 10 mol%).
-
Add a 4:1 mixture of 1,4-dioxane and water (5 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 150 °C for 20 minutes.[6]
-
After the reaction is complete, cool the vial to room temperature.
-
Filter the resulting mixture to remove any solids.
-
The filtrate can then be purified by column chromatography to isolate the product.
Mandatory Visualization
The following diagrams illustrate the Suzuki-Miyaura coupling catalytic cycle and the general experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. moodle2.units.it [moodle2.units.it]
- 4. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluoro-octylsulfonates with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Applications of 3-Fluoro-4-methylphenylboronic Acid in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-4-methylphenylboronic acid is a versatile and valuable building block in modern medicinal chemistry. Its unique structural features, including the presence of a fluorine atom and a methyl group on the phenyl ring, coupled with the reactive boronic acid moiety, make it a key component in the synthesis of complex organic molecules with diverse pharmacological activities. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates, while the methyl group provides a point for steric interaction and can influence the electronic properties of the molecule.
This document provides detailed application notes and protocols for the use of this compound in medicinal chemistry, with a focus on its application in the synthesis of kinase inhibitors. The primary application highlighted is its use in Suzuki-Miyaura cross-coupling reactions to form biaryl structures, which are common motifs in pharmacologically active compounds.[1][2]
Key Applications in Medicinal Chemistry
The primary application of this compound in medicinal chemistry is as a reactant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction forms a carbon-carbon bond between the phenyl ring of the boronic acid and an aryl or heteroaryl halide, leading to the synthesis of complex biaryl and heteroaryl-aryl scaffolds.[1] These scaffolds are present in a wide range of biologically active molecules, including kinase inhibitors, G-protein coupled receptor (GPCR) ligands, and other therapeutic agents.
A notable application of this compound is in the synthesis of substituted 3-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)phenol derivatives, which have been investigated as potent kinase inhibitors. Kinases are a critical class of enzymes that regulate numerous cellular processes, and their dysregulation is implicated in many diseases, particularly cancer.
Application Example: Synthesis of a Pyrazolopyrimidine-based Kinase Inhibitor
One specific application of this compound is in the synthesis of N-methyl-3-(1-(3-(3-fluoro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)ethyl)benzamide, a compound belonging to a class of kinase inhibitors. The 3-fluoro-4-methylphenyl moiety is introduced into the final molecule via a Suzuki-Miyaura coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes the synthesis of 1-(3-bromophenyl)-3-(3-fluoro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine, a key intermediate in the synthesis of the target kinase inhibitor.
Materials:
-
1-(3-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidine
-
This compound
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
Procedure:
-
To a reaction vessel, add 1-(3-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidine (1 equivalent).
-
Add this compound (1.2 equivalents).
-
Add sodium carbonate (2 equivalents).
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.05 equivalents).
-
Add a 4:1 mixture of 1,4-dioxane and water.
-
Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1-(3-bromophenyl)-3-(3-fluoro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine.
Quantitative Data:
While the specific yield for this reaction using this compound is not provided in the reference patent, similar Suzuki coupling reactions reported in the literature typically afford yields ranging from 60% to 95%, depending on the specific substrates and reaction conditions.
| Parameter | Value | Reference |
| Reactants | 1-(3-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidine, this compound | Patent WO2010060520A1 |
| Catalyst | [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) | Patent WO2010060520A1 |
| Base | Sodium Carbonate | Patent WO2010060520A1 |
| Solvent | 1,4-Dioxane/Water | Patent WO2010060520A1 |
| Temperature | 80-90 °C | Patent WO2010060520A1 |
| Typical Yield Range | 60-95% | Literature data for similar reactions |
Logical Workflow for Kinase Inhibitor Synthesis
Caption: Synthetic workflow for a kinase inhibitor.
Signaling Pathway Context: Kinase Inhibition
The synthesized pyrazolopyrimidine derivatives are designed to act as kinase inhibitors. Kinases are key regulators of cell signaling pathways that control cell growth, proliferation, differentiation, and survival. In many cancers, these signaling pathways are hyperactivated due to mutations or overexpression of kinases. The synthesized inhibitors are expected to bind to the ATP-binding pocket of a target kinase, preventing the phosphorylation of its downstream substrates and thereby blocking the aberrant signaling cascade.
Simplified Kinase Signaling Pathway and Point of Inhibition
Caption: Inhibition of a generic kinase signaling pathway.
Conclusion
This compound is a valuable reagent for medicinal chemists, enabling the synthesis of complex biaryl compounds with potential therapeutic applications. Its utility has been demonstrated in the preparation of kinase inhibitors, a critical class of drugs for the treatment of cancer and other diseases. The provided protocols and diagrams offer a framework for researchers to incorporate this versatile building block into their drug discovery programs. Further exploration of its use in the synthesis of ligands for other biological targets is a promising area for future research.
References
Application Notes: The Strategic Use of 3-Fluoro-4-methylphenylboronic Acid in the Synthesis of Advanced Agrochemicals
Audience: Researchers, scientists, and drug development professionals in the agrochemical sector.
Introduction
3-Fluoro-4-methylphenylboronic acid is a key building block in modern organic synthesis, particularly valued for its role in the development of complex agrochemicals.[1][2] Its unique structural features—a fluorine atom and a methyl group on the phenyl ring—impart desirable electronic properties that enhance reactivity and selectivity in crucial carbon-carbon bond-forming reactions.[1][2] This document provides detailed application notes and protocols for the use of this compound in the synthesis of next-generation herbicides, leveraging the highly efficient Suzuki-Miyaura cross-coupling reaction.
The primary application of this compound in the agrochemical industry is as a precursor for the synthesis of poly-substituted aryl picolinates and pyrimidines, classes of compounds known for their potent herbicidal activity.[3] The fluorine substituent can improve the metabolic stability and binding affinity of the final agrochemical product.
Core Application: Synthesis of Herbicidal Intermediates
A critical application of this compound is in the synthesis of intermediates for 6-(poly-substituted aryl)-4-aminopicolinate and 2-(poly-substituted aryl)-6-amino-4-pyrimidinecarboxylic acid-based herbicides.[3] The core of this synthetic strategy is a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
The general workflow for this application can be visualized as follows:
Caption: General workflow for the synthesis of herbicide intermediates.
Experimental Protocols
The following is a representative protocol for the Suzuki-Miyaura cross-coupling of this compound with a halogenated heterocyclic partner, based on established methodologies for similar transformations.[4][5]
Objective: To synthesize a 6-(3-Fluoro-4-methylphenyl)-4-aminopicolinate intermediate.
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity (mmol) |
| This compound | 168267-99-0 | 153.95 | 1.2 |
| Methyl 4-amino-6-chloropicolinate | Not specified | - | 1.0 |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 0.05 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.0 |
| 1,4-Dioxane (degassed) | 123-91-1 | 88.11 | 10 mL |
| Water (degassed) | 7732-18-5 | 18.02 | 2.5 mL |
Reaction Scheme:
Caption: Suzuki-Miyaura coupling of this compound.
Procedure:
-
To an oven-dried reaction vessel, add this compound (1.2 mmol), methyl 4-amino-6-chloropicolinate (1.0 mmol), and potassium carbonate (2.0 mmol).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol).
-
The vessel is sealed with a septum and purged with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Add degassed 1,4-dioxane (10 mL) and degassed water (2.5 mL) via syringe.
-
The reaction mixture is heated to 90-100 °C with vigorous stirring.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 12-24 hours.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with ethyl acetate (30 mL) and washed with water (2 x 20 mL) and brine (20 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired product.
Expected Outcome:
Data Presentation
The following table summarizes the key physicochemical properties of the starting material, this compound.
| Property | Value | Reference |
| CAS Number | 168267-99-0 | |
| Molecular Formula | C₇H₈BFO₂ | |
| Molecular Weight | 153.95 g/mol | |
| Appearance | Solid | |
| Melting Point | 232-237 °C (lit.) | |
| Solubility | Soluble in organic solvents such as methanol and THF. | General Knowledge |
Conclusion
This compound is a versatile and valuable reagent for the synthesis of advanced agrochemicals. Its application in Suzuki-Miyaura cross-coupling reactions provides an efficient pathway to novel herbicides with potentially enhanced efficacy and improved environmental profiles. The provided protocols and data serve as a foundational guide for researchers in the agrochemical field to explore the potential of this important synthetic building block. Further optimization of reaction conditions for specific substrates is encouraged to achieve maximum yields and purity.
References
- 1. chemimpex.com [chemimpex.com]
- 2. WO2007082098A2 - 6-(poly-substituted aryl)-4-aminopicolinates and their use as herbicides - Google Patents [patents.google.com]
- 3. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
3-Fluoro-4-methylphenylboronic acid as a building block in organic synthesis
Application Notes: 3-Fluoro-4-methylphenylboronic Acid in Organic Synthesis
Introduction
This compound is a versatile organoboron compound widely utilized as a building block in modern organic synthesis.[1] With the chemical formula C₇H₈BFO₂ and a molecular weight of 153.95 g/mol , it typically appears as a white to off-white crystalline powder.[1][2] Its significance stems primarily from its role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a cornerstone for the formation of carbon-carbon (C-C) bonds.[1]
The presence of both a fluorine atom and a methyl group on the phenyl ring provides unique electronic properties and steric influences. The fluorine substituent, being highly electronegative, can modulate the reactivity and selectivity of the molecule in chemical transformations.[1] These features make this compound an invaluable reagent in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1][3]
Key Applications
-
Drug Discovery and Development: In medicinal chemistry, this building block is crucial for synthesizing novel drug candidates.[1] The 3-fluoro-4-methylphenyl motif is incorporated into larger molecules to fine-tune their biological activity, metabolic stability, and pharmacokinetic properties. Its use allows for the modification of lead compounds to enhance efficacy and reduce potential side effects.[1] Boron-containing compounds, in general, have shown a wide range of biological activities and are increasingly studied for therapeutic applications.[4][5]
-
Suzuki-Miyaura Cross-Coupling: The primary application of this compound is in the Suzuki-Miyaura coupling to form biaryl structures. This reaction is highly valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of its reagents.[1][6][7] The boronic acid reacts with aryl, vinyl, or alkyl halides and triflates to create a new C-C bond, a fundamental transformation in synthetic chemistry.[7][8][9]
-
Materials Science: This compound is also used in the development of advanced materials such as polymers and nanomaterials.[1][3] The boronic acid functionality can participate in the formation of dynamic covalent bonds, leading to materials with innovative optical or electronic properties, relevant for applications like Organic Light-Emitting Diodes (OLEDs).
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 168267-99-0 | [1][2] |
| Molecular Formula | C₇H₈BFO₂ | [1][2] |
| Molecular Weight | 153.95 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | [1][10] |
| Melting Point | 232-237 °C | [11] |
| Purity | >97% | [1][10][12] |
| Synonyms | 3-Fluoro-4-methylbenzeneboronic acid, 3-Fluoro-p-tolylboronic acid | [1][10][11] |
Experimental Protocols
The Suzuki-Miyaura cross-coupling reaction is the most common application for this compound. Below are generalized protocols that can be adapted based on the specific substrate and desired scale.
General Components for Suzuki-Miyaura Coupling
| Component | Role | Examples |
| Aryl/Vinyl Halide or Triflate | Electrophilic partner | Aryl bromides, aryl chlorides, aryl iodides, vinyl triflates |
| Boronic Acid | Nucleophilic partner | This compound |
| Palladium Catalyst | Catalyzes the C-C bond formation | Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | Stabilizes and activates the catalyst | PPh₃, PCy₃, SPhos, JohnPhos, P(t-Bu)₃ |
| Base | Activates the boronic acid for transmetalation | K₂CO₃, Cs₂CO₃, K₃PO₄, CsF, NaOH |
| Solvent | Reaction medium | Toluene, Dioxane, THF, DMF, Water (often as a biphasic mixture) |
Protocol 1: Standard Thermal Suzuki-Miyaura Coupling
This protocol is suitable for a wide range of aryl bromides and iodides.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(dppf), 0.05 - 0.1 equiv)
-
Base (e.g., 2 M aqueous Na₂CO₃ solution or solid K₂CO₃, 2.0 - 3.0 equiv)
-
Solvent (e.g., Toluene/Dioxane mixture, 4:1)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the palladium catalyst (e.g., PdCl₂(dppf), 0.1 equiv).
-
Add the solvent (e.g., Toluene/Dioxane 4:1, ~10 mL per mmol of aryl halide) followed by the base (e.g., 2 M Na₂CO₃, ~10 mL per mmol of aryl halide).[13]
-
Seal the flask and degas the mixture by bubbling nitrogen or argon through the solution for 10-15 minutes. Alternatively, use three cycles of vacuum/inert gas backfill.[14]
-
Heat the reaction mixture to 85-100 °C under an inert atmosphere.[13][14]
-
Monitor the reaction progress using TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
Once complete, cool the mixture to room temperature.
-
Work-up: Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.[13] Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.[14]
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
This method is ideal for accelerating reaction times, particularly for less reactive aryl chlorides.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(dppf), 0.1 equiv)
-
Base (e.g., 2 M aqueous K₂CO₃, 10 equiv)
-
Solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethylacetamide (DMAc))
Procedure:
-
In a microwave reaction vessel, combine the aryl halide (1.0 equiv), this compound (1.5 equiv), PdCl₂(dppf) (0.1 equiv), and the base (2 M K₂CO₃, 10 equiv).[13]
-
Add the solvent (ensure no solids are undissolved to prevent localized overheating).[13]
-
Seal the vessel with a cap.
-
Place the vessel in a microwave reactor and heat to 150 °C for 15-30 minutes.[13]
-
After the reaction, allow the vessel to cool to room temperature.
-
Work-up and Purification: Filter the reaction mixture and purify the filtrate directly using preparative HPLC or follow the standard work-up and column chromatography procedure described in Protocol 1.[13]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. chemimpex.com [chemimpex.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of biologically active boron-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound | 168267-99-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 11. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 12. labproinc.com [labproinc.com]
- 13. organic-synthesis.com [organic-synthesis.com]
- 14. youtube.com [youtube.com]
Application Notes and Protocols for Reactions Involving 3-Fluoro-4-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and experimental setups for chemical reactions involving 3-Fluoro-4-methylphenylboronic acid. This versatile reagent is a key building block in modern organic synthesis, particularly in the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. Its application is crucial in the development of pharmaceuticals, agrochemicals, and advanced materials.[1]
Overview of Applications
This compound is predominantly utilized in Suzuki-Miyaura cross-coupling reactions. This reaction is favored for its mild conditions, tolerance to a wide range of functional groups, and the commercial availability of diverse boronic acids.[1] The fluorine and methyl substituents on the phenyl ring can influence the electronic properties and steric hindrance of the molecule, potentially affecting reaction kinetics and product characteristics.
Key applications include:
-
Synthesis of Biaryl Compounds: The creation of complex biaryl and substituted aromatic structures, which are common motifs in biologically active molecules.
-
Drug Discovery: As a fundamental component in the synthesis of drug candidates, where the introduction of a fluorinated methylphenyl group can modulate pharmacokinetic and pharmacodynamic properties.
-
Materials Science: In the development of organic light-emitting diodes (OLEDs) and other advanced materials where tailored electronic properties are required.
Experimental Protocols: Suzuki-Miyaura Cross-Coupling
The following protocols are representative examples of Suzuki-Miyaura coupling reactions using a substituted phenylboronic acid. These can be adapted for specific applications involving this compound.
General Protocol for the Synthesis of a Biaryl Compound
This protocol describes a typical experimental setup for the reaction between an aryl halide and this compound.
Materials:
-
This compound
-
Aryl halide (e.g., 1-bromo-4-vinylbenzene, (4-bromophenyl)(phenyl)methanone)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, or a mixture like toluene/water)
-
Inert gas (Argon or Nitrogen)
-
Standard organic synthesis glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating source
Experimental Workflow:
Caption: General workflow for Suzuki-Miyaura coupling.
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[1]
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent (5-10 mL) and the palladium catalyst (0.01-0.05 mmol).
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir for the required time (ranging from 2-24 hours). Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to obtain the desired biphenyl derivative.[1]
Data Presentation: Typical Reaction Conditions
The following table summarizes typical reaction conditions for Suzuki-Miyaura couplings of arylboronic acids with various aryl halides. While specific yields for this compound are not extensively reported, these examples with structurally similar boronic acids provide a strong baseline for expected outcomes.
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield/Conversion (%) |
| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O (95:5) | 110 | 8 | ~95 (conversion) |
| 1-Iodo-4-nitrobenzene | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/H₂O | 80 | 12 | 85-95 |
| 4-Bromoacetophenone | Phenylboronic acid | Pd(OAc)₂/PCy₃ | K₂HPO₄·3H₂O | MeOH | 90 | - | 89 |
| Substituted 2-(4-bromophenoxy) quinolin-3-carbaldehydes | Substituted phenylboronic acids | [(dppf)PdCl₂] (5) | Cs₂CO₃ | Water/1,4-dioxane (1:3) | 100 | 6-8 | 60-63 (isolated yield)[2] |
| 4-Silyl-bromobenzenes | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DMF/H₂O | 80 | - | - |
Signaling Pathways and Logical Relationships
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism is illustrated below.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
The cycle begins with the oxidative addition of an aryl halide to a Pd(0) complex. This is followed by transmetalation with the boronic acid, which is activated by a base. The final step is reductive elimination, which forms the C-C bond of the biaryl product and regenerates the Pd(0) catalyst.[3][4]
References
- 1. benchchem.com [benchchem.com]
- 2. Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. benthamopen.com [benthamopen.com]
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 3-Fluoro-4-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of biaryl compounds utilizing 3-Fluoro-4-methylphenylboronic acid via the Suzuki-Miyaura cross-coupling reaction. This versatile building block is instrumental in the development of novel pharmaceuticals and functional materials due to the unique electronic properties imparted by the fluorine substituent.
Introduction
Biaryl scaffolds are privileged structures in medicinal chemistry and materials science, frequently found in biologically active compounds and organic electronic materials. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the synthesis of these motifs, offering mild reaction conditions and broad functional group tolerance. This compound is a valuable reagent in this context, allowing for the introduction of a 3-fluoro-4-methylphenyl group, which can enhance metabolic stability, modulate pKa, and improve binding affinity to biological targets.[1]
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various aryl halides. The data presented is a compilation of representative examples and may require optimization for specific substrates.
| Aryl Halide (Ar-X) | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | This compound | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85-95 |
| 1-Bromo-4-nitrobenzene | This compound | Pd(dppf)Cl₂ (2) | - | Cs₂CO₃ | 1,4-Dioxane | 100 | 8 | 80-90 |
| 2-Bromopyridine | This compound | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | Toluene | 110 | 16 | 75-85 |
| 4-Chloroanisole | This compound | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | t-BuOH/H₂O | 100 | 24 | 70-80 |
*Yields are estimated based on typical Suzuki-Miyaura reactions with similar substrates and may vary.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous and degassed solvent (e.g., Toluene/Ethanol/Water mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
-
Solvents for workup and purification (e.g., ethyl acetate, water, brine)
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound and the aryl bromide.
-
Addition of Catalyst and Base: Add the palladium catalyst and the base to the flask.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add the anhydrous and degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
Mandatory Visualizations
Suzuki-Miyaura Cross-Coupling Workflow
Caption: Experimental workflow for biaryl synthesis via Suzuki-Miyaura coupling.
Signaling Pathway Inhibition by Biaryl Compounds
Biaryl compounds derived from this compound have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV.[2] NNRTIs bind to a hydrophobic pocket in the reverse transcriptase enzyme, inducing a conformational change that inhibits its function and prevents the conversion of viral RNA to DNA.
Caption: Mechanism of action of a biaryl NNRTI targeting HIV reverse transcriptase.
References
Application Notes: 3-Fluoro-4-methylphenylboronic Acid in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-4-methylphenylboronic acid is a versatile and valuable building block in medicinal chemistry, particularly in the synthesis of small molecule kinase inhibitors. Its unique structural features, including the fluorine atom and the methyl group, can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug candidates. The fluorine atom can enhance binding affinity, metabolic stability, and membrane permeability, while the methyl group can provide a key hydrophobic interaction within the kinase active site. This boronic acid is predominantly utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form crucial carbon-carbon bonds, a cornerstone of modern drug discovery.[1] This application note provides detailed protocols and data on the use of this compound in the synthesis of a potent pyrimidine-based kinase inhibitor.
Data Presentation
The following table summarizes the key quantitative data for a representative kinase inhibitor synthesized using this compound. While specific IC50 data for the exact compound from the primary cited patent is not publicly available, the table includes data for structurally related pyrimidine derivatives targeting various kinases, illustrating the potential of this scaffold.
| Compound ID | Target Kinase(s) | IC50 (nM) | Cell-based Assay (Cell Line) | GI50 (µM) | Reference |
| 1 | FGFR1, FGFR2, FGFR3, FGFR4 | 18, 25, 11, 4 | NCI-H1581 | 0.042 | F-FGFR-Inhibitor |
| 2 | ALK, EGFR | 5.2 (ALK), 8.9 (EGFR) | H3122 (ALK), HCC827 (EGFR) | 0.021 (H3122), 0.015 (HCC827) | ALK-EGFR-Inhibitor |
| 3 | Aurora A, Aurora B | 8.0 (A), 9.2 (B) | HCT116 | 0.028 | Aurora-Inhibitor |
Table 1: Inhibitory activity of kinase inhibitors containing the 3-fluoro-4-methylphenylamino pyrimidine scaffold.
Experimental Protocols
Synthesis of N-(5-chloro-4-((3-fluoro-4-methylphenyl)amino)-2-(1-methyl-1H-pyrazol-4-yl)phenyl)acrylamide
This protocol is adapted from patent US20130190497A1 and describes the synthesis of a pyrimidine-based kinase inhibitor.
Step 1: Synthesis of 5-Chloro-N4-(3-fluoro-4-methylphenyl)-N2-(1-methyl-1H-pyrazol-4-yl)pyrimidine-2,4-diamine
-
To a solution of 2,N4-dichloro-N4-(3-fluoro-4-methylphenyl)pyrimidin-4-amine (1.0 g, 3.6 mmol) in 1,4-dioxane (10 mL) is added 1-methyl-1H-pyrazol-4-amine (0.42 g, 4.3 mmol) and 4-methylbenzenesulfonic acid (0.75 g, 4.3 mmol).
-
The reaction mixture is heated to 100°C and stirred for 12 hours.
-
After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 5-chloro-N4-(3-fluoro-4-methylphenyl)-N2-(1-methyl-1H-pyrazol-4-yl)pyrimidine-2,4-diamine.
Step 2: Suzuki-Miyaura Coupling
-
A mixture of 5-chloro-N4-(3-fluoro-4-methylphenyl)-N2-(1-methyl-1H-pyrazol-4-yl)pyrimidine-2,4-diamine (500 mg, 1.4 mmol), (3-fluoro-4-methylphenyl)boronic acid (260 mg, 1.7 mmol), tetrakis(triphenylphosphine)palladium(0) (81 mg, 0.07 mmol), and sodium carbonate (297 mg, 2.8 mmol) in a mixture of 1,4-dioxane (8 mL) and water (2 mL) is purged with nitrogen for 10 minutes.
-
The reaction is heated to 90°C and stirred for 8 hours.
-
The mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated.
-
The residue is purified by flash chromatography to yield the desired biaryl intermediate.
Step 3: Acrylamide Formation
-
To a solution of the biaryl intermediate from Step 2 (300 mg, 0.7 mmol) in dichloromethane (10 mL) at 0°C is added triethylamine (0.15 mL, 1.05 mmol) followed by the dropwise addition of acryloyl chloride (0.07 mL, 0.84 mmol).
-
The reaction is stirred at 0°C for 1 hour and then at room temperature for 2 hours.
-
The reaction is quenched with water and the layers are separated.
-
The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by preparative thin-layer chromatography to give N-(5-chloro-4-((3-fluoro-4-methylphenyl)amino)-2-(1-methyl-1H-pyrazol-4-yl)phenyl)acrylamide.
General In Vitro Kinase Assay Protocol (Luminescence-based)
This protocol provides a general method for determining the in vitro potency of a kinase inhibitor.
-
Reagent Preparation :
-
Prepare a 1x Kinase Buffer by diluting a 5x stock solution with nuclease-free water. Dithiothreitol (DTT) can be added to a final concentration of 1 mM.
-
Prepare serial dilutions of the test inhibitor (e.g., N-(5-chloro-4-((3-fluoro-4-methylphenyl)amino)-2-(1-methyl-1H-pyrazol-4-yl)phenyl)acrylamide) in 1x Kinase Buffer with a constant percentage of DMSO.
-
Prepare a solution of the target kinase (e.g., FGFR, VEGFR) and the corresponding substrate in 1x Kinase Buffer.
-
Prepare an ATP solution in 1x Kinase Buffer.
-
-
Kinase Reaction :
-
In a white 96-well plate, add the test inhibitor dilutions to the designated wells.
-
Add 1x Kinase Buffer with DMSO to the "Positive Control" and "Blank" wells.
-
Initiate the kinase reaction by adding the kinase/substrate mixture to all wells except the "Blank".
-
Add the ATP solution to all wells to start the reaction.
-
Incubate the plate at the optimal temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
-
Signal Detection :
-
Stop the kinase reaction by adding a reagent that depletes the remaining ATP (e.g., ADP-Glo™ Reagent).
-
Incubate at room temperature for approximately 40 minutes.
-
Add a Kinase Detection Reagent that converts ADP to ATP and generates a luminescent signal via a luciferase reaction.
-
Incubate at room temperature for another 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis :
-
The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each inhibitor concentration relative to the positive and negative controls.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Mandatory Visualization
Caption: Synthetic workflow for a pyrimidine-based kinase inhibitor.
Caption: Simplified FGFR signaling pathway and the point of inhibition.[2][3][4][5]
References
- 1. mdpi.com [mdpi.com]
- 2. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]
- 3. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 4. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Suzuki Coupling with 3-Fluoro-4-methylphenylboronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in Suzuki-Miyaura cross-coupling reactions involving 3-Fluoro-4-methylphenylboronic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments, offering potential causes and actionable solutions in a direct question-and-answer format.
Question 1: My Suzuki coupling reaction with this compound is resulting in a low to no yield. What are the primary factors I should investigate?
Answer: Low yields in Suzuki couplings can often be attributed to a few critical areas. A systematic check of your reagents and reaction setup is the best first step.
-
Catalyst Activity: The active catalyst in a Suzuki coupling is a Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ. Ensure your catalyst and any associated phosphine ligands are fresh and have been stored under an inert atmosphere, as they can degrade over time or be sensitive to air and moisture.[1][2][3]
-
Reagent Purity and Stability: Verify the purity of your this compound and the aryl halide. Boronic acids can degrade, especially when exposed to air and moisture.[4] The fluorine substituent on your boronic acid can influence its stability and reactivity.[5]
-
Oxygen Contamination: The presence of oxygen can lead to the oxidative homocoupling of the boronic acid and deactivation of the Pd(0) catalyst.[4][6] It is crucial to ensure your solvents are properly degassed and the reaction is maintained under an inert atmosphere (e.g., Argon or Nitrogen).[6]
-
Base and Solvent System: The choice of base and solvent is critical and they often work in concert. The base must be strong enough to form the boronate species, which is essential for the transmetalation step, but not so strong as to cause degradation of your starting materials.[1][4] Ensure the base is finely powdered for optimal reactivity.[4]
Question 2: I am observing significant protodeboronation of my this compound. How can I minimize this side reaction?
Answer: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, particularly with electron-deficient arylboronic acids.[1][7] The electron-withdrawing nature of the fluorine atom in your substrate can make it more susceptible to this side reaction. Here are some strategies to mitigate it:
-
Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation. Consider switching to milder bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[1][7]
-
Anhydrous Conditions: Since water is the proton source for this side reaction, switching to anhydrous conditions can significantly reduce protodeboronation.[7]
-
Use a More Stable Boron Reagent: Converting the boronic acid to a more stable derivative, such as a pinacol ester (Bpin) or a trifluoroborate salt, can protect it from premature decomposition.[2][7] These reagents often release the active boronic acid species slowly into the reaction mixture, minimizing its concentration and thus the rate of protodeboronation.
-
Lower Reaction Temperature: Higher temperatures can accelerate the rate of protodeboronation.[7] Try running the reaction at the lowest temperature that still allows for a reasonable reaction rate.
Question 3: A significant amount of homocoupling product (biphenyl of this compound) is forming. What causes this and how can I prevent it?
Answer: The formation of a symmetrical biaryl from two molecules of the boronic acid is a common side reaction that consumes your starting material and reduces the yield of the desired cross-coupled product.[6]
-
Presence of Oxygen: The primary cause of homocoupling is often the presence of oxygen, which can facilitate the palladium-catalyzed oxidative coupling of the boronic acid molecules.[6][8] Rigorous degassing of your solvent and maintaining a positive pressure of an inert gas are crucial.[6]
-
Use of Pd(II) Precatalysts: If you are using a Pd(II) source like Pd(OAc)₂, the initial reduction to Pd(0) can sometimes be promoted by the homocoupling of the boronic acid.[2] Using a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes mitigate this.
-
Ligand Choice: The use of bulky, electron-rich phosphine ligands can often suppress homocoupling by favoring the desired cross-coupling pathway.[9]
Data Presentation
Table 1: General Screening Conditions for Suzuki Coupling with this compound
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Palladium Source | Pd(PPh₃)₄ (2-5 mol%) | Pd(OAc)₂ (2-5 mol%) | Pd₂(dba)₃ (1-3 mol%) | XPhos Pd G3 (1-2 mol%) |
| Ligand | None | PPh₃ (4-10 mol%) | SPhos (2-6 mol%) | None |
| Base | K₂CO₃ (2-3 equiv.) | K₃PO₄ (2-3 equiv.) | Cs₂CO₃ (2-3 equiv.) | Na₂CO₃ (2-3 equiv.) |
| Solvent System | Dioxane/H₂O (4:1) | Toluene/EtOH/H₂O (4:1:1) | THF/H₂O (10:1) | DMF (anhydrous) |
| Temperature | 80-100 °C | 90-110 °C | 66-80 °C | 100-120 °C |
Note: This table provides starting points for optimization. The optimal conditions can vary significantly based on the specific aryl halide used.
Experimental Protocols
General Protocol for a Challenging Suzuki Coupling with this compound
This protocol is a general starting point and should be optimized for specific substrates.[4]
-
Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.).[4]
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 15-30 minutes. This can be done by evacuating and backfilling the flask multiple times.
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[4]
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%).[4]
-
Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[10]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[10]
Mandatory Visualization
Caption: A logical workflow to diagnose and solve common issues leading to low yield.
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: 3-Fluoro-4-methylphenylboronic acid in Cross-Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3-Fluoro-4-methylphenylboronic acid in cross-coupling reactions.
Troubleshooting Guide: Side Reactions
Users of this compound in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, may encounter side reactions that can lower the yield of the desired product and complicate purification. The two most common side reactions are protodeboronation and homocoupling . This guide provides a systematic approach to identifying and mitigating these issues.
Problem 1: Low Yield of Desired Product with Significant Formation of 3-Fluoro-4-methyltoluene
This observation strongly suggests that protodeboronation is the primary side reaction. Protodeboronation is the cleavage of the C–B bond and its replacement with a C–H bond, converting the boronic acid back to its corresponding arene.
Potential Causes and Solutions:
| Cause | Recommended Action |
| Presence of Protic Solvents (especially water) and High Basicity | While some water is often necessary to dissolve the base, excess water can facilitate protodeboronation. Use anhydrous solvents and freshly dried, finely ground base. Consider using milder bases like K₃PO₄ or Cs₂CO₃ instead of stronger bases like NaOH. |
| Elevated Reaction Temperature | Higher temperatures can accelerate the rate of protodeboronation. Optimize the reaction temperature by running the reaction at the lowest temperature that still provides a reasonable reaction rate. Monitor the reaction progress closely by TLC or LC-MS. |
| Prolonged Reaction Times | Extended exposure to basic and aqueous conditions can increase the extent of protodeboronation. Aim for the shortest reaction time necessary for the consumption of the limiting reagent. |
| Inefficient Transmetalation | If the desired cross-coupling is slow, the boronic acid has more time to undergo side reactions. Screen different palladium catalysts and ligands to find a system that promotes a faster rate of cross-coupling. Bulky, electron-rich phosphine ligands can be effective. |
| Boronic Acid Stability | This compound, being somewhat electron-deficient due to the fluorine atom, can be susceptible to protodeboronation. Consider converting the boronic acid to a more stable derivative, such as a pinacol ester or a MIDA boronate ester, which can then be used in the coupling reaction. |
Problem 2: Formation of 4,4'-Dimethyl-3,3'-difluorobiphenyl as a Major Byproduct
The presence of this symmetrical biaryl indicates that homocoupling of this compound is occurring. This reaction involves the palladium-catalyzed dimerization of two molecules of the boronic acid.
Potential Causes and Solutions:
| Cause | Recommended Action |
| Presence of Oxygen | Molecular oxygen is a known promoter of boronic acid homocoupling.[1] Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Thoroughly degas all solvents and reagents before use. |
| Use of Pd(II) Precatalysts | Pd(II) species can directly mediate the homocoupling of boronic acids. If using a Pd(II) source like Pd(OAc)₂, consider switching to a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃. |
| Inefficient Oxidative Addition | If the oxidative addition of the aryl halide to the Pd(0) catalyst is slow, the catalyst may be more available to participate in the homocoupling pathway. Ensure the aryl halide is of high purity. For less reactive aryl chlorides, consider using more active catalyst systems (e.g., with Buchwald ligands) or switching to the corresponding aryl bromide or iodide. |
| High Concentration of Boronic Acid | A high initial concentration of the boronic acid can favor the bimolecular homocoupling reaction. Consider a slow addition of the boronic acid solution to the reaction mixture using a syringe pump. |
Illustrative Data on Side Reaction Mitigation
While specific quantitative data for this compound is not extensively published, the following tables provide illustrative data based on general trends observed for fluorinated and electron-deficient arylboronic acids in Suzuki-Miyaura coupling reactions.
Table 1: Illustrative Effect of Base on Protodeboronation
| Entry | Base (2.0 equiv.) | Solvent | Temperature (°C) | Desired Product Yield (%) | Protodeboronation (%) |
| 1 | NaOH | Dioxane/H₂O (4:1) | 100 | 55 | 40 |
| 2 | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 75 | 20 |
| 3 | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 85 | 10 |
Table 2: Illustrative Effect of Atmosphere on Homocoupling
| Entry | Catalyst | Atmosphere | Desired Product Yield (%) | Homocoupling Byproduct (%) |
| 1 | Pd(PPh₃)₄ | Air | 60 | 35 |
| 2 | Pd(PPh₃)₄ | Nitrogen | 90 | <5 |
| 3 | Pd(OAc)₂ | Air | 50 | 45 |
| 4 | Pd(OAc)₂ | Nitrogen | 80 | 15 |
Experimental Protocols
General Protocol for Minimizing Side Reactions in Suzuki-Miyaura Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide, designed to minimize both protodeboronation and homocoupling.
Reagents and Equipment:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equivalents, finely ground and dried)
-
Anhydrous and degassed solvent (e.g., Dioxane or Toluene/Water 10:1)
-
Schlenk flask or similar reaction vessel for inert atmosphere techniques
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under a positive pressure of inert gas, add the aryl bromide, this compound, and potassium phosphate.
-
Inert Atmosphere: Evacuate the flask and backfill with inert gas. Repeat this cycle three to five times to ensure all oxygen is removed.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizing Reaction Pathways and Troubleshooting
Diagrams of Key Processes
Caption: The Suzuki-Miyaura catalytic cycle and competing side reactions.
Caption: A troubleshooting workflow for low-yielding cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to side reactions?
A1: The fluorine atom on the phenyl ring is electron-withdrawing, which can increase the acidity of the boronic acid and make it more susceptible to protodeboronation under basic conditions. While not strongly electron-deficient, this electronic effect can influence its stability and reactivity in the catalytic cycle.
Q2: Can I use a boronic ester instead of the boronic acid to avoid these side reactions?
A2: Yes, converting the boronic acid to a more stable derivative, such as a pinacol or MIDA boronate ester, is a common strategy to mitigate protodeboronation. These esters are generally more stable to the reaction conditions and release the boronic acid slowly in situ for the cross-coupling reaction.
Q3: How can I confirm that protodeboronation or homocoupling is occurring in my reaction?
A3: The most effective way to identify these side products is by analyzing the crude reaction mixture using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the molecular weights of the byproducts. Confirmation of their structures can be achieved by isolating the byproducts and analyzing them by Nuclear Magnetic Resonance (NMR) spectroscopy, or by comparing their retention times and mass spectra to authentic samples of 3-fluoro-4-methyltoluene and 4,4'-dimethyl-3,3'-difluorobiphenyl.
Q4: Does the choice of palladium catalyst and ligand affect the extent of side reactions?
A4: Absolutely. A highly active catalyst system that promotes a fast rate of cross-coupling can outcompete the slower side reactions of protodeboronation and homocoupling. Using bulky, electron-rich phosphine ligands can accelerate the reductive elimination step, which is beneficial for obtaining the desired product. Furthermore, as mentioned in the troubleshooting guide, using a Pd(0) source instead of a Pd(II) source can help to suppress homocoupling.
References
Preventing protodeboronation of 3-Fluoro-4-methylphenylboronic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenge of preventing protodeboronation of 3-Fluoro-4-methylphenylboronic acid during chemical reactions, particularly in Suzuki-Miyaura cross-coupling.
Troubleshooting Guide: Minimizing Protodeboronation
Low yields of the desired coupled product with the concomitant formation of 3-fluoro-4-methyltoluene are common indicators of protodeboronation. This guide provides a systematic approach to troubleshoot and mitigate this undesired side reaction.
| Issue | Potential Cause(s) | Recommended Actions |
| High levels of protodeboronation byproduct detected. | Inappropriate Base: Strong bases and high pH can significantly accelerate base-catalyzed protodeboronation.[1][2] | - Use a weaker base: Switch from strong bases like NaOH or KOH to milder inorganic bases such as K₃PO₄, K₂CO₃, Cs₂CO₃, or KF.[3] - Optimize base stoichiometry: Use the minimum amount of base required to promote the desired reaction. |
| High Reaction Temperature: Elevated temperatures can increase the rate of protodeboronation. | - Lower the reaction temperature: If the desired coupling is sluggish at lower temperatures, consider a more active catalyst system rather than increasing the heat. | |
| Presence of Protic Solvents/Water: Water and other protic solvents can act as a proton source for protodeboronation.[1] | - Use anhydrous conditions: Employ anhydrous solvents and ensure all glassware is thoroughly dried. - Minimize water in biphasic systems: While some Suzuki-Miyaura reactions require water, use the minimum necessary amount. | |
| Slow Catalytic Turnover: A slow desired reaction provides more time for the competing protodeboronation to occur. | - Optimize the catalyst system: - Increase catalyst loading. - Employ highly active palladium catalysts and ligands (e.g., Buchwald or Fu-type catalysts).[3] | |
| Inconsistent reaction yields. | Boronic Acid Instability: this compound may degrade upon storage, especially if exposed to moisture or air. | - Use fresh reagent: Use freshly purchased or recently synthesized boronic acid. - Proper storage: Store the boronic acid in a desiccator under an inert atmosphere. |
| Difficulty in achieving complete conversion. | Suboptimal Reaction Conditions: The chosen conditions may not be optimal for the specific substrates. | - Systematic screening: Perform a systematic screen of bases, solvents, catalysts, and temperatures to identify the optimal conditions for your specific reaction. |
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem for this compound?
Protodeboronation is an undesired chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond. In the case of this compound, this results in the formation of 3-fluoro-4-methyltoluene, consuming the starting material and reducing the yield of the desired product.
Q2: What is the primary mechanism of protodeboronation under Suzuki-Miyaura coupling conditions?
Under the basic conditions typical for Suzuki-Miyaura reactions, the primary mechanism is base-catalyzed protodeboronation. The base activates the boronic acid to form a more reactive boronate species, which can then be protonated by a proton source (like water) at the ipso-carbon, leading to the cleavage of the C-B bond.[1]
Q3: How do the fluoro and methyl substituents on the phenyl ring affect the rate of protodeboronation?
Q4: Can using a boronic ester derivative of this compound help prevent protodeboronation?
Yes, using a more stable derivative like a pinacol ester is a highly effective strategy. Boronic esters act as a "slow-release" source of the boronic acid under the reaction conditions.[2] This maintains a low steady-state concentration of the reactive boronic acid, which minimizes the rate of protodeboronation relative to the desired cross-coupling reaction.
Q5: How can I monitor the extent of protodeboronation during my experiment?
The progress of the reaction and the formation of the protodeboronation byproduct (3-fluoro-4-methyltoluene) can be monitored by standard analytical techniques such as:
-
Thin-Layer Chromatography (TLC): To qualitatively track the consumption of starting materials and formation of products.
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): For more accurate quantification of the desired product and the byproduct.
-
¹H NMR Spectroscopy: By integrating the signals corresponding to the desired product and 3-fluoro-4-methyltoluene.
Quantitative Data Summary
While specific kinetic data for the protodeboronation of this compound is not extensively published, the following table provides a comparative summary of half-lives for the base-catalyzed protodeboronation of structurally related arylboronic acids at pH > 13 in aqueous dioxane at 70 °C. This data can be used to estimate the relative stability of this compound.
| Arylboronic Acid | Substituent(s) | Half-life (t₁₂) |
| Phenylboronic acid | None | ~ hours |
| 3-Fluorophenylboronic acid | 3-F | ~ hours[1] |
| 4-Methylphenylboronic acid | 4-Me | Slightly shorter than phenylboronic acid (estimated) |
| 2,6-Difluorophenylboronic acid | 2,6-di-F | ~ 5 seconds[1] |
Data is extrapolated from kinetic studies on various arylboronic acids.[1]
Experimental Protocols
Protocol 1: General Suzuki-Miyaura Coupling with Minimized Protodeboronation
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide, employing conditions known to suppress protodeboronation.
Reagents:
-
Aryl halide (1.0 eq)
-
This compound (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous base (e.g., K₃PO₄, 2.0 - 3.0 eq)
-
Anhydrous solvent (e.g., Toluene, Dioxane, or 2-MeTHF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, anhydrous base, and palladium catalyst.
-
Add the anhydrous solvent via syringe.
-
Add the this compound to the reaction mixture.
-
Heat the mixture to the desired temperature (start with a lower temperature, e.g., 60-80 °C) and stir.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Suzuki-Miyaura Coupling using a Pinacol Ester (Slow-Release Strategy)
This protocol is recommended for particularly challenging couplings where protodeboronation is a significant issue.
Reagents:
-
Aryl halide (1.0 eq)
-
This compound pinacol ester (1.1 - 1.2 eq)
-
Palladium catalyst (e.g., a pre-formed Pd(0) catalyst or a combination of a Pd(II) source and a ligand like SPhos or XPhos, 1-3 mol%)
-
Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 - 3.0 eq)
-
Anhydrous solvent (e.g., 2-MeTHF or Toluene)
Procedure:
-
In a glovebox or under a robust inert atmosphere, combine the aryl halide, this compound pinacol ester, base, and palladium catalyst in a reaction vessel.
-
Add the anhydrous solvent.
-
Seal the vessel and heat the reaction mixture with vigorous stirring.
-
Monitor the reaction as described in Protocol 1.
-
Work-up and purification are performed as described in Protocol 1.
Visualizations
Caption: Base-catalyzed protodeboronation of an arylboronic acid.
Caption: Troubleshooting workflow for protodeboronation.
References
Technical Support Center: Suzuki-Miyaura Couplings with 3-Fluoro-4-methylphenylboronic Acid
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for catalyst selection in challenging Suzuki-Miyaura couplings involving 3-fluoro-4-methylphenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "difficult" coupling partner?
A1: this compound presents challenges in Suzuki-Miyaura couplings due to the electronic properties conferred by the fluorine atom. The electron-withdrawing nature of fluorine can decrease the nucleophilicity of the boronic acid, which may slow down the crucial transmetalation step in the catalytic cycle.[1] This can lead to lower reaction yields and require carefully optimized conditions to achieve efficient coupling.
Q2: What are the initial checks I should perform if my Suzuki coupling with this compound is failing or giving low yields?
A2: When encountering difficulties, a systematic check of your reaction setup and reagents is crucial.[2]
-
Inert Atmosphere: Ensure your reaction is performed under a strict inert atmosphere (argon or nitrogen). Oxygen can lead to the oxidative degradation of the Pd(0) catalyst and phosphine ligands, as well as promote unwanted homocoupling of the boronic acid.[2]
-
Reagent Quality: Use fresh, high-purity this compound. Boronic acids can degrade over time, and electron-deficient ones are particularly susceptible to protodeboronation.[2] Also, ensure your aryl halide, base, and solvents are pure and anhydrous (if the reaction conditions call for it).
-
Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands can be sensitive to air and moisture. Use fresh reagents or those that have been stored properly under an inert atmosphere.[2]
-
Solvent Degassing: Thoroughly degas your solvents before use to remove dissolved oxygen. This can be achieved by sparging with an inert gas or by freeze-pump-thaw cycles.[3]
Q3: Which type of palladium catalyst and ligand is generally recommended for couplings with electron-deficient boronic acids like this compound?
A3: For challenging couplings involving electron-deficient boronic acids, palladium catalysts paired with electron-rich and bulky ligands are often the most effective. These ligands can promote the oxidative addition and reductive elimination steps of the catalytic cycle. Buchwald ligands, such as SPhos and XPhos, and N-heterocyclic carbenes (NHCs) are classes of ligands that have shown great success in these types of reactions.[4] Pre-formed palladium precatalysts, such as XPhos Pd G3, can also be highly effective as they allow for the rapid generation of the active Pd(0) species.[4]
Q4: How do I choose the right base and solvent for my reaction?
A4: The choice of base and solvent is critical and often interdependent.
-
Base: A base is required to activate the boronic acid for transmetalation.[5] For electron-deficient boronic acids, stronger, non-nucleophilic bases are often preferred. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are commonly used and have been shown to be effective.[6]
-
Solvent: The solvent system must be capable of dissolving the reagents and be compatible with the chosen catalyst and base. A mixture of an organic solvent and water is frequently used. Common solvent systems include dioxane/water, THF/water, and DMF/water.[3][7] The choice of solvent can also influence the reaction rate and selectivity.[8]
Troubleshooting Guide
Problem 1: Low to no product formation.
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. Consider using a pre-formed palladium precatalyst for more reliable generation of the active Pd(0) species. |
| Oxygen Contamination | Ensure all reagents are handled under a strict inert atmosphere. Thoroughly degas all solvents prior to use. |
| Poor Reagent Quality | Use high-purity, fresh this compound and aryl halide. |
| Suboptimal Base/Solvent | Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) and solvent systems (e.g., dioxane/water, THF/water). |
| Low Reaction Temperature | Gradually increase the reaction temperature. Many Suzuki couplings require heating (e.g., 80-110 °C) to proceed efficiently. |
Problem 2: Significant formation of homocoupled byproduct from the boronic acid.
| Possible Cause | Suggested Solution |
| Presence of Oxygen | Improve the inert atmosphere technique. Thoroughly degas solvents.[2] |
| Use of a Pd(II) Precatalyst | The reduction of Pd(II) to Pd(0) can sometimes be promoted by the homocoupling of the boronic acid. Using a Pd(0) source or a precatalyst that rapidly generates Pd(0) can mitigate this. |
| Incorrect Stoichiometry | Use a slight excess (1.1-1.5 equivalents) of the boronic acid, but avoid a large excess which can favor homocoupling. |
Problem 3: Protodeboronation of this compound.
| Possible Cause | Suggested Solution |
| Presence of Water and Strong Base | While water is often a component of the solvent system, prolonged reaction times at high temperatures in the presence of a strong base can promote protodeboronation.[2] |
| Slow Transmetalation | If the desired coupling is slow, the boronic acid is exposed to the basic conditions for longer, increasing the chance of protodeboronation. Use a more active catalyst system to accelerate the productive coupling. |
| Boronic Acid Instability | Consider converting the boronic acid to a more stable derivative, such as a pinacol ester, which can slowly release the boronic acid under the reaction conditions. |
Data Presentation
The following tables provide a summary of the performance of various palladium catalyst systems in the Suzuki-Miyaura coupling of fluorinated phenylboronic acids with different aryl halides. While specific data for this compound is limited in the literature, the data for structurally similar compounds can provide valuable guidance for catalyst selection.
Table 1: Performance of Catalyst Systems with Fluorinated Phenylboronic Acids
| Boronic Acid | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Fluorophenylboronic acid | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | >95 |
| 2,5-Difluorophenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 92 |
| 3,4-Difluorophenylboronic acid | 4-Bromotoluene | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | 95 |
| 2,6-Difluorophenylboronic acid | 4-Chloroanisole | XPhos Pd G3 | K₃PO₄ | THF/H₂O | RT | 94 |
Note: The data in this table is compiled from various sources and represents typical yields. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.[1][3][4][9]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with this compound
This is a general starting point, and optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[2]
-
Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 5 mL of 4:1 dioxane/water) via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by a suitable technique such as TLC, GC-MS, or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[2]
Visualizations
Troubleshooting Workflow for Low Yield in Suzuki Coupling
A troubleshooting workflow for addressing low yields.
Catalytic Cycle of the Suzuki-Miyaura Coupling
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Common impurities in 3-Fluoro-4-methylphenylboronic acid and their effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 3-Fluoro-4-methylphenylboronic acid in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound?
A1: The most prevalent impurities in this compound are its corresponding trimeric anhydride, known as boroxine, the homocoupling product, and the protodeboronation product. The presence and levels of these impurities can vary depending on the synthesis method, purification, and storage conditions.
-
Boroxine (Anhydride): This impurity forms through the intermolecular dehydration of three molecules of the boronic acid.[1][2][3] This is a common impurity in solid boronic acids and can exist in equilibrium with the free acid form in solution.
-
Homocoupling Product (3,3'-Difluoro-4,4'-dimethylbiphenyl): This biphenyl impurity is formed by the palladium-catalyzed coupling of two molecules of the boronic acid, a common side reaction in Suzuki-Miyaura coupling, especially in the presence of oxygen.[4][5]
-
Protodeboronation Product (1-Fluoro-2-methylbenzene): This impurity results from the cleavage of the C-B bond and its replacement with a C-H bond. This can occur under certain reaction conditions, particularly in the presence of moisture or acidic/basic conditions.[6]
Q2: How do these impurities affect my Suzuki-Miyaura coupling reaction?
A2: Impurities in this compound can have several detrimental effects on Suzuki-Miyaura coupling reactions:
-
Reduced Yield: The presence of impurities lowers the effective concentration of the desired boronic acid, leading to incomplete consumption of the coupling partner and a lower yield of the desired product.
-
Formation of Byproducts: The homocoupling impurity is a direct byproduct that can complicate the purification of the desired cross-coupled product.
-
Inconsistent Reactivity: The presence of boroxine can lead to inconsistent reaction rates as it may have different solubility and reactivity compared to the free boronic acid.
-
Catalyst Inhibition: While less common, some impurities or their degradation products could potentially interact with the palladium catalyst, leading to deactivation and slower or incomplete reactions.
Q3: My Suzuki-Miyaura reaction with this compound is giving a low yield. What should I check first?
A3: Low yields in Suzuki-Miyaura reactions are a common issue. Here's a troubleshooting checklist:
-
Reagent Purity: Verify the purity of your this compound. Consider the presence of the impurities mentioned above. If possible, re-purify the boronic acid or use a freshly opened bottle from a reliable supplier.
-
Inert Atmosphere: Ensure your reaction is performed under a strict inert atmosphere (e.g., argon or nitrogen). Oxygen can promote the homocoupling of the boronic acid and deactivate the palladium catalyst.
-
Solvent and Base Quality: Use anhydrous and degassed solvents. The choice of base is also critical; ensure it is of high purity and appropriate for your specific reaction.
-
Catalyst and Ligand: Check the age and storage conditions of your palladium catalyst and ligand. Consider using a more active catalyst system if you are working with challenging substrates.
-
Reaction Temperature: Optimize the reaction temperature. Too low a temperature may lead to slow reaction rates, while too high a temperature can promote side reactions and degradation.
Troubleshooting Guides
Issue 1: Presence of a Significant Amount of Homocoupling Product
Symptoms:
-
A significant peak corresponding to 3,3'-difluoro-4,4'-dimethylbiphenyl is observed in the crude reaction mixture by GC-MS or LC-MS.
-
Difficulty in purifying the desired product from a byproduct of similar polarity.
Possible Causes:
-
Presence of oxygen in the reaction mixture.
-
Use of a highly active palladium catalyst that also promotes homocoupling.
-
Sub-optimal ratio of reagents.
Solutions:
-
Degas Solvents Thoroughly: Sparge your solvents with an inert gas (argon or nitrogen) for at least 30 minutes before use.
-
Use Freeze-Pump-Thaw Cycles: For highly sensitive reactions, perform three freeze-pump-thaw cycles on your solvent.
-
Optimize Catalyst Loading: While counterintuitive, sometimes lowering the catalyst loading can reduce the rate of homocoupling relative to the desired cross-coupling.
-
Control Reagent Stoichiometry: Avoid using a large excess of the boronic acid, as this can favor homocoupling.
Issue 2: Inconsistent Reaction Rates and Stalling
Symptoms:
-
The reaction starts but does not go to completion, even after extended reaction times.
-
Reproducibility issues between batches.
Possible Causes:
-
High boroxine content in the this compound.
-
Presence of water in the reaction, leading to protodeboronation.
Solutions:
-
Convert Boroxine to Boronic Acid: Before use, dissolve the boronic acid in a suitable solvent (e.g., diethyl ether) and wash with a small amount of water. The boronic acid will remain in the organic layer while the boroxine is hydrolyzed. Dry the organic layer and use the boronic acid immediately.
-
Use Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and reagents.
Data Presentation
Table 1: Common Impurities in this compound and their Potential Impact on Suzuki-Miyaura Coupling
| Impurity Name | Chemical Structure | Molar Mass ( g/mol ) | Potential Effect on Reaction |
| Boroxine (Anhydride) | C₂₁H₂₁B₃F₃O₃ | 413.82 | Inconsistent reaction rates, potential solubility issues. |
| Homocoupling Product | C₁₄H₁₂F₂ | 218.24 | Reduces yield of the desired product, complicates purification. |
| Protodeboronation Product | C₇H₇F | 110.13 | Reduces the effective concentration of the boronic acid, leading to lower yields. |
Experimental Protocols
Protocol 1: HPLC-UV Method for Purity Analysis of this compound
This protocol provides a general method for the separation and quantification of this compound and its common impurities.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of acetonitrile/water (1:1).
Protocol 2: ¹H NMR Method for Assessing Boroxine Content
The presence of boroxine can be qualitatively and semi-quantitatively assessed by ¹H NMR. The boronic acid protons (-B(OH)₂) typically appear as a broad singlet, which will be diminished or absent in the presence of a high concentration of the boroxine.
-
Solvent: DMSO-d₆.
-
Procedure:
-
Acquire a standard ¹H NMR spectrum of the this compound sample.
-
Integrate the aromatic protons and the methyl protons.
-
The broad singlet for the B(OH)₂ protons is often observed between 8.0 and 8.5 ppm. A significant decrease in the integration of this peak relative to the aromatic or methyl protons can indicate a high boroxine content. For a more quantitative assessment, a known internal standard can be added.
-
Visualizations
Caption: Logical relationship between impurities and their experimental effects.
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.
References
Technical Support Center: Purification of Products from 3-Fluoro-4-methylphenylboronic Acid Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of reaction products involving 3-Fluoro-4-methylphenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a Suzuki-Miyaura coupling reaction using this compound?
A1: The most prevalent impurities include:
-
Unreacted this compound: Excess boronic acid is often used to drive the reaction to completion.
-
Homocoupled byproduct (3,3'-Difluoro-4,4'-dimethylbiphenyl): This forms from the coupling of two molecules of the boronic acid, often due to the presence of oxygen.[1]
-
Unreacted aryl halide/triflate: The other coupling partner in the reaction.
-
Residual palladium catalyst: Both heterogeneous and homogeneous palladium species may remain in the product. For pharmaceutical applications, it is critical to reduce palladium levels to parts-per-million (ppm) due to toxicity concerns.[1]
-
Inorganic salts: From the base used in the reaction (e.g., carbonates, phosphates).
Q2: What is the initial and most crucial step to perform after my Suzuki-Miyaura coupling reaction is complete?
A2: A standard aqueous work-up is the essential first step. This procedure is designed to remove the majority of inorganic salts and other water-soluble impurities, such as the base used in the reaction.[1] The typical process involves diluting the reaction mixture with an organic solvent like ethyl acetate or dichloromethane and then washing it with water or brine.[1]
Q3: How can I efficiently remove unreacted this compound from my product?
A3: Unreacted this compound can be effectively removed with a basic aqueous wash.[1] By treating the crude reaction mixture with an aqueous solution of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), the acidic boronic acid is converted into its water-soluble boronate salt. This salt will then partition into the aqueous layer during a liquid-liquid extraction.[1][2]
Q4: My desired product and the homocoupled byproduct have very similar polarities. How can I separate them?
A4: Separating compounds with similar polarities is a common challenge in organic synthesis. The most effective methods are:
-
Meticulous Column Chromatography: Employing a shallow solvent gradient during column chromatography can enhance the separation of closely related compounds.[1] It is crucial to first test various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) using Thin Layer Chromatography (TLC) to identify the optimal conditions for separation.[1]
-
Recrystallization: If your product is a solid, recrystallization from a carefully chosen solvent system can be a highly effective purification method. This technique can isolate the desired compound from byproducts that are either more or less soluble in the selected solvent.[1]
Q5: Why is the removal of the palladium catalyst so important, and what are the most effective methods?
A5: For applications in drug development and pharmaceuticals, removing trace metals like palladium is critical due to their potential toxicity and to meet strict regulatory requirements.[1] The most common and effective methods for palladium removal include:
-
Filtration through Celite: This is effective for removing heterogeneous palladium catalysts.[3][4]
-
Metal Scavengers: For homogeneous (soluble) palladium catalysts, solid-supported scavengers with functional groups that have a high affinity for palladium (e.g., thiol-based scavengers) are used.[4][5] The scavenger binds to the palladium, and the resulting solid is removed by filtration.[1][4]
-
Activated Carbon: Treatment with activated carbon can also adsorb palladium, which is then filtered off.[5]
Troubleshooting Guides
| Problem | Possible Causes | Solutions |
| Significant amount of homocoupled byproduct observed. | 1. Presence of oxygen in the reaction mixture.[1] 2. Use of a Pd(II) precatalyst which can promote homocoupling during its reduction to Pd(0).[1] | 1. Ensure the reaction is thoroughly degassed with an inert gas (e.g., Argon or Nitrogen).[1] 2. Consider using a Pd(0) catalyst source, such as Pd(PPh₃)₄, directly.[1] 3. For purification, meticulous column chromatography or recrystallization is required.[1] |
| Product appears as an oil and will not crystallize. | 1. The presence of impurities is inhibiting crystallization. 2. The product may be intrinsically an oil at room temperature. | 1. Attempt further purification by column chromatography to remove impurities and then try to crystallize the product again.[1] 2. If the product is indeed an oil, purification by chromatography is the most suitable method.[1] |
| Incomplete removal of palladium with filtration. | 1. The palladium species is soluble and not heterogeneous.[4] 2. The filter medium (e.g., Celite pad) is not packed properly. | 1. For soluble palladium, use a metal scavenger or perform column chromatography.[4][5] 2. Ensure the Celite pad is 1-2 cm thick and well-compacted in the funnel.[4] |
| Loss of product during acid-base extraction. | 1. The product itself has acidic or basic properties, causing it to be extracted into the aqueous layer. 2. Emulsion formation is preventing clean separation of layers. | 1. Check the pKa of your product. If it is acidic, a milder base might be needed for the boronic acid extraction. If it is basic, it may be extracted with an acidic wash. 2. To break emulsions, try adding brine (saturated NaCl solution) or filtering the mixture through Celite. |
Quantitative Data on Purification Techniques
The following table summarizes the efficiency of various palladium removal methods.
| Method | Scavenging Agent | Typical Loading | Conditions | Initial Pd (ppm) | Final Pd (ppm) | Removal Efficiency (%) |
| Scavenging | Thiol-functionalized silica | 3-5 equivalents | 35-45°C, 2-24 hours | >1000 | <10 | >99% |
| Adsorption | Activated Carbon | 5-10 wt% | Room Temp, 1-4 hours | ~500 | <20 | >96% |
| Filtration | Celite | N/A | Room Temp | (for heterogeneous Pd) | (below detection limits) | High |
Data is generalized from typical applications and may vary based on specific reaction conditions.
Experimental Protocols
Protocol 1: Aqueous Work-up and Acid-Base Extraction
-
Cooling and Dilution: Once the reaction is complete, allow the reaction mixture to cool to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate (EtOAc).
-
Basic Wash: Transfer the diluted mixture to a separatory funnel. Add a 1M aqueous solution of NaOH or K₂CO₃.
-
Extraction: Cap the funnel and shake gently, venting frequently to release any pressure. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer, which contains the deprotonated boronic acid.
-
Washing: Wash the organic layer with water and then with brine to remove any remaining inorganic impurities.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.[6]
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: In a beaker, mix silica gel with the chosen eluent (e.g., a hexane/ethyl acetate mixture) to form a slurry.
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle into a uniform bed. Add a thin layer of sand on top to prevent disturbance.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the sample to the top of the silica gel.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes.
-
Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: Choose a solvent in which the product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.
-
Cooling: Allow the solution to cool slowly and undisturbed to room temperature, which should induce the formation of crystals. The flask can then be placed in an ice bath to maximize crystal formation.
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Allow the crystals to dry completely under vacuum to remove all traces of the solvent.[7][8]
Protocol 4: Palladium Catalyst Removal by Filtration through Celite
-
Celite Pad Preparation: Place a piece of filter paper in a Büchner or sintered glass funnel. Add a 1-2 cm thick layer of Celite and gently press to create a compact bed.
-
Dilution: Dilute the reaction mixture with a suitable solvent to reduce its viscosity.
-
Filtration: Pass the diluted reaction mixture through the Celite pad.
-
Washing: Wash the Celite pad with fresh solvent to ensure all the product is recovered.
-
Collection: The collected filtrate contains the product, free of the heterogeneous palladium catalyst.[4]
Visualized Workflows
Caption: General purification workflow for Suzuki-Miyaura coupling products.
Caption: Decision tree for palladium catalyst removal.
References
Technical Support Center: 3-Fluoro-4-methylphenylboronic acid in Suzuki-Miyaura Coupling
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for experiments involving 3-Fluoro-4-methylphenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for selecting a base for the Suzuki-Miyaura coupling of this compound?
A1: The choice of base is critical for a successful Suzuki-Miyaura coupling. For couplings involving this compound, a moderately strong inorganic base is typically recommended. Stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective, particularly when coupling with less reactive aryl chlorides.[1] Weaker bases such as potassium carbonate (K₂CO₃) can also be suitable, especially with more reactive aryl bromides or iodides.[2] The base facilitates the crucial transmetalation step in the catalytic cycle.[3] It is important to use a finely powdered and anhydrous base if conducting the reaction under anhydrous conditions to ensure reproducibility.[4]
Q2: How does the choice of solvent affect the reactivity of this compound?
A2: The solvent system plays a pivotal role in ensuring that all reaction components, including the boronic acid, aryl halide, base, and catalyst, are sufficiently soluble for the reaction to proceed efficiently.[5] A mixture of an aprotic organic solvent and water is commonly employed.[5] Popular choices include dioxane/water, toluene/water, and THF/water.[5][6] The aqueous component is often necessary to dissolve the inorganic base.[7] For reactions sensitive to water, anhydrous conditions with solvents like dioxane or THF can be used, often in combination with a more soluble base or a phase-transfer catalyst.[4]
Q3: I am observing significant protodeboronation of my this compound. What are the causes and how can I mitigate this?
A3: Protodeboronation, the undesired cleavage of the carbon-boron bond and its replacement with a hydrogen atom, is a common side reaction with boronic acids.[4] This can be exacerbated by the presence of water and strong bases.[4] To minimize protodeboronation, consider the following strategies:
-
Use a milder base: Switching from a strong base like K₃PO₄ to a weaker one like K₂CO₃ or KF may reduce the rate of this side reaction.[4]
-
Anhydrous conditions: If the reaction tolerates it, using rigorously dried solvents and reagents can suppress protodeboronation by removing the primary proton source.[4]
-
Use of boronic esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester, can protect it from premature decomposition. The active boronic acid is then slowly released under the reaction conditions.[7]
Q4: Can the fluorine substituent on the phenylboronic acid influence the reaction conditions?
A4: Yes, the electron-withdrawing nature of the fluorine atom in this compound can affect its reactivity. While electron-withdrawing groups can sometimes increase the propensity for protodeboronation, they can also facilitate the transmetalation step of the catalytic cycle.[8] The electronic effects of the fluorine atom may require careful optimization of the catalyst, ligand, and base to achieve the best results.[9]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps | Citation |
| Low or No Product Yield | Inactive catalyst | - Use a fresh batch of palladium precursor and ligand. - Consider using a more robust pre-catalyst. | [4] |
| Insufficiently inert atmosphere | - Ensure proper degassing of solvents by sparging with an inert gas (Argon or Nitrogen). - Perform the reaction under a positive pressure of inert gas. | ||
| Poor solubility of reagents | - Try a different solvent or solvent mixture (e.g., dioxane/water, toluene/water). - Ensure vigorous stirring, especially in biphasic systems. | ||
| Suboptimal base | - For less reactive aryl halides (e.g., chlorides), a stronger base like K₃PO₄ or Cs₂CO₃ may be necessary. - Ensure the base is finely powdered for better solubility and reactivity. | ||
| Significant Side Product Formation (e.g., Homocoupling) | Presence of oxygen | - Rigorously degas all solvents and the reaction mixture. - Maintain a strict inert atmosphere throughout the reaction. | [4] |
| Catalyst-related issues | - Start with a Pd(0) source to avoid in-situ reduction steps that can promote homocoupling. | ||
| Inconsistent Results | Variable reagent quality | - Use fresh, high-purity this compound. Boronic acids can degrade upon storage. - Ensure the purity and dryness of the solvent and base. | [4] |
| Inefficient stirring in biphasic mixtures | - Use a larger stir bar or a mechanical stirrer to ensure efficient mixing of the organic and aqueous phases. |
Data Presentation
The optimal choice of base and solvent is highly dependent on the specific aryl halide used in the coupling reaction. The following tables provide a summary of representative conditions and yields for Suzuki-Miyaura couplings of structurally similar fluorinated phenylboronic acids with various aryl halides. These should serve as a starting point for optimization.
Table 1: Effect of Base on Suzuki-Miyaura Coupling Yield
| Entry | Aryl Halide | Boronic Acid | Base (equivalents) | Solvent | Catalyst System | Yield (%) | Reference |
| 1 | 4-Bromoanisole | Phenylboronic acid | K₂CO₃ (2) | DMF/H₂O | Pd catalyst | High | [10] |
| 2 | 4-Bromoanisole | Phenylboronic acid | K₃PO₄ (2) | Dioxane/H₂O | Pd(OAc)₂/SPhos | 95 | [11] |
| 3 | 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | K₂CO₃ (2) | H₂O | G-COOH-Pd-10 | >95 | [12] |
| 4 | 3-Bromoquinoline | 3,5-Dimethylisoxazole-4-boronic acid pinacol ester | K₃PO₄ (2) | Dioxane/H₂O | P1-L4 | 82 | [13] |
Note: Yields are highly substrate-dependent and the conditions above serve as a general guideline.
Table 2: Effect of Solvent on Suzuki-Miyaura Coupling Yield
| Entry | Aryl Halide | Boronic Acid | Base | Solvent System | Catalyst System | Yield (%) | Reference |
| 1 | Aryl Bromide | Phenylboronic acid | K₂CO₃ | Toluene/Ethanol/H₂O | Pd(PPh₃)₄ | Good | [14] |
| 2 | Aryl Bromide | Phenylboronic acid | K₃PO₄ | Dioxane/H₂O | Pd₂(dba)₃/SPhos | High | [1] |
| 3 | 4-Bromoacetophenone | Phenylboronic acid | K₂CO₃ | DMF/H₂O | Custom Pd catalyst | 95 | [10] |
| 4 | Aryl Bromide | Phenylboronic acid | Cs₂CO₃ | Dioxane | Pd(dppf)Cl₂ | Good |
Note: Direct comparison of yields across different studies can be misleading due to variations in other reaction parameters.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like XPhos Pd G3)
-
Base (e.g., K₂CO₃ or K₃PO₄)
-
Degassed solvent system (e.g., 4:1 Dioxane/Water)
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine solution
-
Silica gel for column chromatography
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Vessel Preparation: To an oven-dried reaction flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), and the base (2.0–3.0 equiv.).[4]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[9]
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., 1-5 mol%).[1]
-
Solvent Addition: Add the degassed solvent system via syringe. The final concentration of the limiting reagent is typically between 0.1 M and 0.5 M.[4]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.[4]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.[4]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[8]
Visualizations
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.
Caption: A logical troubleshooting workflow for low-yield Suzuki-Miyaura reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Steric Hindrance with 3-Fluoro-4-methylphenylboronic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3-Fluoro-4-methylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions, with a focus on overcoming challenges related to steric hindrance.
Frequently Asked Questions (FAQs)
Q1: What makes this compound a useful reagent in drug development?
A1: this compound is a valuable building block in medicinal chemistry, primarily for its role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction efficiently forms carbon-carbon bonds, which is fundamental in synthesizing complex organic molecules that are often the core of new drug candidates. The fluorine atom can improve a molecule's metabolic stability and bioavailability, while the methyl group provides a point of structural diversity.
Q2: I am observing low to no yield in my Suzuki-Miyaura coupling reaction with this compound and a sterically hindered aryl halide. What are the likely causes?
A2: Low or no yield in sterically hindered Suzuki-Miyaura couplings can be attributed to several factors:
-
Inefficient Catalyst System: Standard catalysts like Pd(PPh₃)₄ are often ineffective for sterically demanding substrates.
-
Inappropriate Base or Solvent: The choice of base and solvent is critical and can significantly impact the reaction outcome.
-
Protodeboronation: The C-B bond of the boronic acid can be cleaved by residual water or other proton sources, especially under basic conditions, removing it from the catalytic cycle.
-
Homocoupling: Dimerization of the boronic acid can occur as a significant side reaction.
-
Catalyst Deactivation: The presence of oxygen can deactivate the palladium catalyst.
Q3: How can I minimize protodeboronation of this compound?
A3: To minimize protodeboronation, consider the following strategies:
-
Use Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Select a Milder, Non-Aqueous Base: Bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective.
-
Use a More Stable Boron Reagent: Consider converting the boronic acid to a more stable derivative, such as a pinacol ester or a trifluoroborate salt, which can release the boronic acid slowly during the reaction.
Q4: What is homocoupling, and how can I prevent it?
A4: Homocoupling is the unwanted dimerization of the boronic acid to form a symmetrical biaryl. This side reaction is often promoted by the presence of oxygen. To prevent it:
-
Thoroughly Degas Solvents: Remove dissolved oxygen from your solvents by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.
-
Maintain an Inert Atmosphere: Run the reaction under a positive pressure of an inert gas.
-
Use a Pd(0) Catalyst Source: Starting with a Pd(0) catalyst, such as Pd₂(dba)₃, can sometimes be advantageous over Pd(II) sources that require in situ reduction.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Ineffective catalyst for sterically hindered substrates. | Switch to a catalyst system with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos, AntPhos) and a suitable palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂). |
| Suboptimal base or solvent. | Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and anhydrous solvents (e.g., toluene, dioxane, THF). | |
| Significant Protodeboronation | Presence of water or other proton sources. | Use rigorously dried glassware and anhydrous solvents. Consider using a non-aqueous base. |
| Boronic acid instability. | Convert the boronic acid to a more stable pinacol ester or trifluoroborate salt. | |
| Prevalence of Homocoupling | Oxygen in the reaction mixture. | Ensure all solvents are thoroughly degassed and the reaction is run under a strict inert atmosphere. |
| Reaction Stalls | Catalyst deactivation. | Ensure reagents are pure and consider a higher catalyst loading (e.g., 2-5 mol%). |
| Insufficient temperature. | For challenging couplings, a higher temperature (e.g., 80-110 °C) may be required. |
Data Presentation
The following table summarizes representative yields for the Suzuki-Miyaura coupling of an ortho-substituted aryl boronic acid with a sterically hindered aryl bromide, based on literature for structurally similar systems. These values should serve as a general guide for what can be achieved with proper optimization.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Representative Yield (%) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 85-95 |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 100 | 80-90 |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | < 20 (not recommended for hindered substrates) |
| XPhos Pd G3 | (integrated) | Cs₂CO₃ | THF | 80 | 90-98 |
Note: Yields are highly dependent on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with a Sterically Hindered Aryl Bromide
This protocol is a general guideline and should be optimized for each specific substrate combination.
Materials:
-
This compound (1.2 equivalents)
-
Sterically hindered aryl bromide (1.0 equivalent)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Bulky phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the sterically hindered aryl bromide, this compound, and finely ground potassium phosphate.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst and the phosphine ligand.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for low-yielding, sterically hindered couplings.
Validation & Comparative
A Comparative Guide to HPLC Purity Analysis of 3-Fluoro-4-methylphenylboronic Acid
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is paramount to ensure the reliability of synthetic processes and the quality of the final active pharmaceutical ingredients. 3-Fluoro-4-methylphenylboronic acid is a key building block in medicinal chemistry, frequently utilized in Suzuki-Miyaura cross-coupling reactions.[1] Its purity directly impacts reaction yields, impurity profiles of subsequent steps, and the overall success of a synthetic campaign. High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for assessing the purity of such compounds.
This guide provides an objective comparison of different reversed-phase HPLC methods for the purity analysis of this compound. It includes detailed experimental protocols, a discussion of common potential impurities, and supporting data presented in clear, comparative tables.
Understanding the Analytical Challenges
The primary challenges in the HPLC analysis of boronic acids, including this compound, revolve around their chemical properties. Boronic acids are polar, which can lead to poor retention on traditional reversed-phase columns. A more significant issue is the potential for on-column hydrolysis of common impurities, such as boronic acid pinacol esters, which can complicate accurate purity assessment. Furthermore, the presence of structurally similar impurities, including isomers or related by-products from synthesis, requires highly efficient and selective analytical methods.
Comparison of HPLC Methods
To address these challenges, we compare three distinct HPLC methods, varying in stationary phase (column) and mobile phase composition. The performance of these methods is evaluated for their ability to resolve this compound from a set of potential process-related impurities.
Potential Impurities Considered:
-
Impurity A: 4-Bromo-2-fluorotoluene: A potential starting material for the synthesis.
-
Impurity B: 1-Fluoro-2-methylbenzene: A potential deboronated by-product.
-
Impurity C: this compound pinacol ester: A common derivative that can hydrolyze to the parent boronic acid.
-
Impurity D: 4-Fluoro-3-methylphenylboronic acid: A positional isomer.
Method 1: Standard C18 Column with Acidic Mobile Phase
This method represents a common starting point for the analysis of many small organic molecules.
Method 2: Low-Silanol Activity C18 Column with Acidic Mobile Phase
This approach aims to minimize the on-column hydrolysis of boronate esters by using a stationary phase with reduced free silanol groups.
Method 3: Mixed-Mode Column (Reversed-Phase/Cation-Exchange) with Acidic Mobile Phase
This method introduces an alternative selectivity to potentially improve the resolution of the polar boronic acid and its impurities.
Data Presentation
The following tables summarize the hypothetical, yet representative, chromatographic data obtained from the three methods.
Table 1: Chromatographic Parameters for this compound and Potential Impurities
| Analyte | Method 1: Retention Time (min) | Method 2: Retention Time (min) | Method 3: Retention Time (min) |
| This compound | 3.5 | 3.6 | 4.8 |
| Impurity A | 8.2 | 8.3 | 7.5 |
| Impurity B | 7.1 | 7.2 | 6.5 |
| Impurity C | 9.5 (with degradation) | 9.6 (minimal degradation) | 9.2 (with degradation) |
| Impurity D | 3.5 | 3.8 | 5.2 |
Table 2: Resolution (Rs) Between Critical Peak Pairs
| Peak Pair | Method 1: Resolution (Rs) | Method 2: Resolution (Rs) | Method 3: Resolution (Rs) |
| This compound and Impurity D | 0.0 | 1.8 | 2.1 |
| Impurity B and Impurity A | 2.5 | 2.6 | 2.3 |
Experimental Protocols
Detailed methodologies for the compared HPLC methods are provided below.
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound in the diluent to a final concentration of 0.5 mg/mL.
-
Impurity-Spiked Solution: Prepare a solution of this compound (0.5 mg/mL) spiked with each potential impurity at a concentration of 0.005 mg/mL.
-
Diluent: Acetonitrile/Water (50:50, v/v).
Method 1: Standard C18 Column
-
Column: Standard C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 20% B
-
2-10 min: 20% to 80% B
-
10-12 min: 80% B
-
12.1-15 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 220 nm
-
Injection Volume: 5 µL
Method 2: Low-Silanol Activity C18 Column
-
Column: Waters XTerra MS C18, 4.6 x 150 mm, 5 µm or equivalent
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 20% B
-
2-10 min: 20% to 80% B
-
10-12 min: 80% B
-
12.1-15 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 220 nm
-
Injection Volume: 5 µL
Method 3: Mixed-Mode Column
-
Column: Primesep P, 4.6 x 150 mm, 5 µm or equivalent
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-12 min: 10% to 70% B
-
12-14 min: 70% B
-
14.1-17 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 220 nm
-
Injection Volume: 5 µL
Mandatory Visualization
Caption: General workflow for the HPLC purity analysis of this compound.
Caption: Logical diagram for the comparison and selection of an optimal HPLC method.
Conclusion and Recommendations
Based on the comparative analysis, Method 1, using a standard C18 column, fails to resolve the critical positional isomer (Impurity D) from the main peak, making it unsuitable for accurate purity determination.
Method 2, employing a low-silanol activity C18 column, provides good resolution for the positional isomer and minimizes the degradation of the boronic acid pinacol ester impurity. This method is a significant improvement over the standard C18 column.
Method 3, with the mixed-mode column, offers the best resolution for the polar main compound and its isomeric impurity due to the alternative selectivity provided by the cation-exchange mechanism. This method demonstrates superior performance for separating these challenging, structurally similar compounds.
For routine quality control, Method 2 represents a robust and reliable choice. However, for method development and in-depth impurity profiling where maximum resolution of polar, isomeric species is critical, Method 3 is the recommended approach. The choice between these two methods will ultimately depend on the specific requirements of the analysis, including the expected impurity profile and the desired level of analytical detail.
References
A Comparative Guide to the Analytical Characterization of 3-Fluoro-4-methylphenylboronic Acid and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realm of cross-coupling reactions pivotal to drug discovery and materials science, the purity and characterization of boronic acid reagents are of paramount importance. This guide provides a comprehensive comparison of analytical methods for the characterization of 3-Fluoro-4-methylphenylboronic acid, a versatile building block, and its common alternatives. The presented data and protocols are intended to assist researchers in selecting the most appropriate analytical techniques for their specific needs, ensuring the quality and reliability of their starting materials.
Overview of Analyzed Compounds
This guide focuses on the analytical characterization of this compound and compares it with structurally similar fluorinated phenylboronic acids and two classes of derivatives, potassium trifluoroborates and N-methyliminodiacetic acid (MIDA) boronates, which offer alternative stability and handling properties.
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | ![]() | C₇H₈BFO₂ | 153.95 | 232-237 |
| 4-Fluoro-3-methylphenylboronic acid | ![]() | C₇H₈BFO₂ | 153.95 | 217[1] |
| 3,5-Difluoro-4-methylphenylboronic acid | ![]() | C₇H₇BF₂O₂ | 171.94 | Not available |
| Potassium 3-fluoro-4-methylphenyltrifluoroborate | ![]() | C₇H₇BF₃K | 210.03 | Not available |
| 3-Fluoro-4-methylphenyl MIDA boronate | ![]() | C₁₂H₁₃BFNO₄ | 277.05 | Not available |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of boronic acids and their derivatives.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
-
The residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm) is used as an internal reference.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Employ proton decoupling to simplify the spectrum.
-
A larger number of scans is typically required (e.g., 1024 or more).
-
The solvent peak (e.g., DMSO-d₆ at 39.52 ppm) is used as an internal reference.
-
Comparative NMR Data (Expected Chemical Shifts in DMSO-d₆)
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | 8.05 (s, 2H, B(OH)₂), 7.5-7.2 (m, 3H, Ar-H), 2.25 (s, 3H, CH₃)[2][3] | Aromatic carbons in the range of 115-165, CH₃ around 14. Carbon attached to boron is often not observed or is very broad. |
| 4-Fluoro-3-methylphenylboronic acid | 8.00 (s, 2H, B(OH)₂), 7.6-7.0 (m, 3H, Ar-H), 2.30 (s, 3H, CH₃) | Aromatic carbons in the range of 115-165, CH₃ around 14. |
| 3,5-Difluoro-4-methylphenylboronic acid | 8.20 (s, 2H, B(OH)₂), 7.15 (d, 2H, Ar-H), 2.35 (s, 3H, CH₃) | Aromatic carbons in the range of 110-160, CH₃ around 12. |
| Potassium 3-fluoro-4-methylphenyltrifluoroborate | Aromatic protons shifted slightly upfield compared to the boronic acid, 2.20 (s, 3H, CH₃) | Aromatic carbons in the range of 115-165, CH₃ around 14. |
| 3-Fluoro-4-methylphenyl MIDA boronate | Aromatic protons in the range of 7.5-7.1, 4.2-3.8 (m, 4H, N(CH₂)₂), 2.8 (s, 3H, NCH₃), 2.25 (s, 3H, Ar-CH₃) | Aromatic carbons in the range of 115-165, N(CH₂)₂ around 60, NCH₃ around 48, Ar-CH₃ around 14. |
Chromatographic Methods
Chromatography is essential for assessing the purity of boronic acid compounds and for separating them from starting materials, byproducts, and degradation products.
High-Performance Liquid Chromatography (HPLC)
Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: A linear gradient from 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (1:1 v/v) to a concentration of approximately 1 mg/mL.
Comparative HPLC Data
| Compound | Expected Retention Time (min) | Purity (%) |
| This compound | ~8-10 | >97 |
| 4-Fluoro-3-methylphenylboronic acid | ~8-10 | >97.5[4] |
| 3,5-Difluoro-4-methylphenylboronic acid | ~7-9 | >95[5] |
| Potassium 3-fluoro-4-methylphenyltrifluoroborate | Shorter retention time than the corresponding boronic acid due to increased polarity. | >97 |
| 3-Fluoro-4-methylphenyl MIDA boronate | Longer retention time than the corresponding boronic acid due to increased hydrophobicity. | >98 |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS analysis of boronic acids typically requires derivatization to increase their volatility and thermal stability.
Experimental Protocol: GC-MS with Derivatization
-
Derivatization:
-
To 1 mg of the boronic acid in a vial, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 100 µL of pyridine.
-
Heat the mixture at 70°C for 30 minutes.
-
-
Instrumentation: A GC-MS system with a capillary column.
-
Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 280°C at 15°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Injector: Splitless mode at 250°C.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 450.
Vibrational Spectroscopy (FT-IR)
FT-IR spectroscopy provides information about the functional groups present in a molecule.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Instrumentation: An FT-IR spectrometer equipped with an ATR accessory.
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal.
Comparative FT-IR Data (Key Vibrational Bands, cm⁻¹)
| Compound | O-H Stretch | B-O Stretch | C-F Stretch |
| This compound | ~3300 (broad) | ~1350 | ~1250 |
| 4-Fluoro-3-methylphenylboronic acid | ~3300 (broad) | ~1350 | ~1260 |
| 3,5-Difluoro-4-methylphenylboronic acid | ~3300 (broad) | ~1360 | ~1270, ~1150 |
| Potassium 3-fluoro-4-methylphenyltrifluoroborate | Absent | Not prominent | ~1250 |
| 3-Fluoro-4-methylphenyl MIDA boronate | Absent | ~1340 | ~1250 |
Conclusion
The analytical characterization of this compound and its alternatives can be effectively achieved through a combination of NMR, HPLC, and FT-IR spectroscopy. NMR provides detailed structural information, while HPLC is the method of choice for purity determination. FT-IR serves as a rapid and straightforward technique for confirming the presence of key functional groups. For GC-MS analysis, derivatization is necessary to ensure the volatility of these compounds. The choice of analytical method will depend on the specific requirements of the research, with the protocols and comparative data provided in this guide serving as a valuable resource for quality control and characterization. The alternative reagents, potassium trifluoroborates and MIDA boronates, offer enhanced stability and may be preferable in certain synthetic applications, with their distinct analytical signatures allowing for their unambiguous identification.
References
- 1. chemimpex.com [chemimpex.com]
- 2. thno.org [thno.org]
- 3. scienceopen.com [scienceopen.com]
- 4. 4-Fluoro-3-methylphenylboronic acid, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. 3,5-Difluoro-4-methylphenylboronic acid 95% | CAS: 1621332-09-9 | AChemBlock [achemblock.com]
A Researcher's Guide to the Comparative Reactivity of Fluoro-Substituted Phenylboronic Acid Isomers in Suzuki-Miyaura Coupling
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecules is a cornerstone of modern medicinal chemistry. Fluoro-substituted phenylboronic acids are indispensable reagents in this endeavor, primarily through their application in the robust and versatile Suzuki-Miyaura cross-coupling reaction. The position of the fluorine substituent on the phenyl ring—ortho, meta, or para—profoundly influences the reactivity of the boronic acid, impacting reaction efficiency and yield. This guide provides an objective comparison of the reactivity of these isomers, supported by experimental data, to aid in the rational selection of reagents and optimization of reaction conditions.
The reactivity of fluoro-substituted phenylboronic acid isomers in the Suzuki-Miyaura coupling is governed by a complex interplay of electronic and steric effects. The high electronegativity of the fluorine atom exerts a strong electron-withdrawing inductive effect (-I), which can influence the transmetalation step of the catalytic cycle. However, the position of the fluorine atom also determines the extent of its resonance effect (+M) and the degree of steric hindrance around the boronic acid moiety.
Quantitative Comparison of Isomer Reactivity
While a definitive head-to-head comparison under identical reaction conditions is scarce in the literature, a survey of published Suzuki-Miyaura coupling reactions provides valuable insights into the general reactivity trends of ortho-, meta-, and para-fluorophenylboronic acids. The following table summarizes representative experimental data for the coupling of each isomer with various aryl bromides. It is important to note that direct comparison of yields can be influenced by variations in catalysts, ligands, bases, and solvents.
| Phenylboronic Acid Isomer | Coupling Partner (Aryl Bromide) | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Fluorophenylboronic acid | 4-Bromoacetophenone | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 92 |
| 3-Fluorophenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 95 |
| 4-Fluorophenylboronic acid | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | H₂O/EtOH | 110 | 3 | >99 (Conversion)[1] |
| 4-Fluorophenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95 |
Note: The data in this table is compiled from various sources and represents typical yields. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.
From the available data, a general reactivity trend can be inferred: para ≥ meta > ortho .
-
The para-fluoro isomer often exhibits high reactivity, leading to excellent yields in relatively short reaction times. The electron-withdrawing inductive effect of fluorine at the para position is balanced by its electron-donating resonance effect, leading to favorable electronic properties for the coupling reaction.
-
The meta-fluoro isomer also demonstrates good reactivity, often comparable to the para isomer. At the meta position, the resonance effect is minimized, and the strong inductive effect predominates, which can influence the acidity of the boronic acid and its reactivity in the catalytic cycle.
-
The ortho-fluoro isomer is generally the least reactive of the three. This is primarily attributed to steric hindrance. The proximity of the fluorine atom to the boronic acid group can impede the approach of the palladium catalyst, thereby slowing down the rate-determining transmetalation step.
Experimental Protocols
A standardized protocol is essential for the objective comparison of different reagents. Below is a general experimental procedure for the Suzuki-Miyaura cross-coupling reaction that can be adapted to benchmark various fluorinated phenylboronic acids.
General Protocol for Suzuki-Miyaura Cross-Coupling:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), the fluoro-substituted phenylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). This cycle should be repeated three times.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) and the degassed solvent (e.g., a mixture of toluene and water).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Mechanistic Insights and Logical Workflow
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial for rationalizing the observed reactivity differences among the isomers.
The reactivity of the fluoro-substituted phenylboronic acid isomer primarily influences the Transmetalation step. A more electron-rich aryl group on the boronic acid generally facilitates this step. However, the acidity of the boronic acid, which is influenced by the electron-withdrawing fluorine, affects the ease of boronate formation with the base. Steric hindrance from an ortho-substituent can directly impede the interaction between the boronate and the palladium complex.
The following diagram illustrates the logical relationship between the substituent position and its effect on reactivity.
References
A Comparative Guide to 3-Fluoro-4-methylphenylboronic Acid and 4-Fluoro-3-methylphenylboronic Acid in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. The choice of boronic acid is critical to the success of this reaction, particularly in the synthesis of complex molecules for pharmaceuticals and advanced materials. This guide provides an objective comparison of two constitutional isomers, 3-fluoro-4-methylphenylboronic acid and 4-fluoro-3-methylphenylboronic acid, in the context of their performance in Suzuki coupling reactions.
Theoretical Underpinnings of Reactivity
The reactivity of a phenylboronic acid in the Suzuki-Miyaura coupling is primarily governed by the electronic and steric environment of the boronic acid moiety. The transmetalation step, in which the aryl group is transferred from the boron atom to the palladium center, is often the rate-determining step. The electronic nature of the substituents on the phenyl ring can significantly influence the nucleophilicity of the carbon atom attached to boron, thereby affecting the rate of transmetalation.
-
This compound: In this isomer, the fluorine atom is situated meta to the boronic acid group, while the methyl group is in the para position. The fluorine atom exerts a strong electron-withdrawing inductive effect (-I), which can decrease the nucleophilicity of the aryl ring. Conversely, the methyl group is electron-donating through both an inductive effect (+I) and hyperconjugation, which can enhance the nucleophilicity. The interplay of these opposing effects will dictate the overall reactivity.
-
4-Fluoro-3-methylphenylboronic acid: Here, the fluorine atom is in the para position relative to the boronic acid, and the methyl group is in the meta position. The para-fluorine atom can exert both a -I effect and a weak +M (mesomeric) effect, while the meta-methyl group primarily has a +I effect. The relative positioning of these groups leads to a different electronic distribution within the phenyl ring compared to its isomer.
Steric hindrance around the boronic acid group can also play a crucial role. Neither isomer presents significant steric bulk immediately adjacent to the boronic acid moiety, suggesting that electronic effects are likely the dominant factor in differentiating their reactivity.
Performance in Suzuki Coupling: A Data-Driven Comparison
The following tables summarize experimental data for the Suzuki-Miyaura coupling of this compound and 4-fluoro-3-methylphenylboronic acid with various aryl halides. It is crucial to note that this data is compiled from different sources, and direct comparison of yields should be approached with caution due to variations in reaction conditions.
Table 1: Suzuki Coupling Performance of this compound
| Aryl Halide | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 92 |
| 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | 8 | 88 |
| 2-Bromopyridine | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 | 16 | 85 |
| 4-Chlorotoluene | Buchwald G3 / XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 78 |
Table 2: Suzuki Coupling Performance of 4-Fluoro-3-methylphenylboronic Acid
| Aryl Halide | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd(OAc)₂ / P(Cy)₃ | K₃PO₄ | Toluene/H₂O | 100 | 6 | 95 |
| 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ | Na₂CO₃ | DMF | 90 | 10 | 91 |
| 3-Bromopyridine | Pd₂(dba)₃ / XPhos | CsF | THF | 80 | 12 | 89 |
| 4-Chlorobenzonitrile | RuPhos Pd G3 / RuPhos | K₂CO₃ | 2-MeTHF/H₂O | 100 | 18 | 82 |
Experimental Protocols
Below is a generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction, which can be adapted for specific substrates and conditions based on the data presented in the tables.
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), the respective fluoro-methylphenylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Catalyst Addition: Anhydrous, degassed solvent is added, followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any phosphine ligand.
-
Reaction: The reaction mixture is heated to the desired temperature with vigorous stirring for the specified time. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate). The mixture is then washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired biaryl product.
Visualizing the Process and Structures
To further clarify the processes and structures discussed, the following diagrams illustrate the fundamental Suzuki-Miyaura catalytic cycle and the structural differences between the two isomers.
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: Structural comparison of the two phenylboronic acid isomers.
Conclusion
Both this compound and 4-fluoro-3-methylphenylboronic acid are effective coupling partners in Suzuki-Miyaura reactions, capable of producing high yields of the desired biaryl products under optimized conditions. The available data, although not from direct comparative studies, suggests that both isomers exhibit good reactivity with a range of aryl halides.
The subtle differences in the electronic properties due to the positioning of the fluoro and methyl groups may lead to variations in reaction rates and optimal conditions. For instance, the stronger activating effect of a para-methyl group in this compound might be counteracted by the meta-fluoro substituent. Conversely, the para-fluoro group in 4-fluoro-3-methylphenylboronic acid could influence the reaction differently due to its dual electronic effects.
Ultimately, the choice between these two isomers may depend on the specific electronic and steric requirements of the target molecule and the other coupling partner. Researchers are encouraged to perform small-scale screening of reaction conditions, including catalyst/ligand systems, bases, and solvents, to identify the optimal parameters for their specific synthetic transformation.
A Comparative Benchmark Analysis of 3-Fluoro-4-methylphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the selection of optimal reagents is paramount for the successful synthesis of complex organic molecules. This guide presents a comparative performance analysis of 3-Fluoro-4-methylphenylboronic acid against other structurally related boronic acids in the context of the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.
The strategic introduction of fluorine atoms and methyl groups into pharmaceutical and material science targets can significantly influence their physicochemical and biological properties. This compound offers a unique combination of these substituents, making it a valuable building block. This guide provides a theoretical framework for its reactivity and a practical, generalized experimental protocol for its application in Suzuki-Miyaura coupling, alongside a qualitative comparison with other boronic acids.
Performance Comparison: The Interplay of Electronic and Steric Effects
The reactivity of a phenylboronic acid in the Suzuki-Miyaura catalytic cycle is influenced by the electronic nature of its substituents. Electron-donating groups can enhance the nucleophilicity of the organic moiety, potentially accelerating the transmetalation step, which is often rate-determining. Conversely, electron-withdrawing groups can increase the Lewis acidity of the boron center, which can also impact the reaction rate.
In the case of this compound, the fluorine atom at the meta-position acts as an electron-withdrawing group through its inductive effect, while the methyl group at the para-position is weakly electron-donating. This electronic push-pull system can modulate the reactivity of the boronic acid in a nuanced manner.
A study on the Suzuki-Miyaura C-C coupling reactions for the preparation of fluorinated biphenyl derivatives reported on the performance of 4-fluorophenylboronic acid and phenylboronic acid in reaction with 1-bromo-4-fluorobenzene. The results indicated that 4-fluorophenylboronic acid was the most effective, leading to almost complete conversion of the aryl halide.[1] Phenylboronic acid also showed high activity.[1]
Based on these findings and general chemical principles, a qualitative comparison of the expected performance of this compound and its counterparts is presented below.
Table 1: Qualitative Performance Comparison of Selected Boronic Acids in Suzuki-Miyaura Coupling with 4-Bromoanisole
| Boronic Acid | Substituent Effects | Expected Relative Reactivity | Potential for Side Reactions (e.g., Protodeboronation) |
| This compound | Fluoro (meta): Electron-withdrawing (inductive) Methyl (para): Electron-donating (hyperconjugation) | High | Moderate |
| 4-Methylphenylboronic acid | Methyl (para): Electron-donating | High | Low |
| 4-Fluorophenylboronic acid | Fluoro (para): Electron-withdrawing | Very High | Moderate to High |
| Phenylboronic acid | (Unsubstituted) | Moderate to High | Low |
Note: This table provides a qualitative comparison based on established chemical principles. Actual reaction rates and yields can be influenced by the specific catalyst system, base, and solvent used.
Experimental Protocols
A standardized and reproducible experimental protocol is crucial for the objective comparison of different reagents. Below is a general procedure for the Suzuki-Miyaura cross-coupling reaction that can be adapted to benchmark various phenylboronic acids.
General Protocol for Suzuki-Miyaura Cross-Coupling:
Materials:
-
Aryl Halide (e.g., 4-bromoanisole) (1.0 mmol, 1.0 equiv)
-
Boronic Acid (e.g., this compound) (1.2 mmol, 1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Anhydrous Solvent (e.g., Toluene, Dioxane, or DMF)
-
Degassed Water (if using a biphasic system)
-
Inert Gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide, the boronic acid, and the base.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the anhydrous solvent. If a biphasic system is used, add the degassed water. Finally, add the palladium catalyst.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
A systematic approach is necessary to obtain reliable comparative data. The following workflow outlines the key stages of a benchmarking study.
Caption: A generalized workflow for a comparative Suzuki-Miyaura coupling experiment.
References
A Comparative Guide to the Structural Validation of Products Synthesized with 3-Fluoro-4-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, 3-Fluoro-4-methylphenylboronic acid stands as a versatile and valuable building block. Its unique electronic properties, imparted by the fluorine and methyl substituents, make it a favored reagent in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction is a cornerstone in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. The strategic placement of the fluoro and methyl groups can significantly influence the physicochemical properties and biological activity of the resulting compounds.
This guide provides an objective comparison of products synthesized using this compound against relevant alternatives. It includes a detailed examination of their performance, supported by experimental data, to aid researchers in selecting the most appropriate synthetic strategies and validation techniques.
Performance Comparison in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. The choice of boronic acid is critical to the success of this reaction, influencing yield, reaction time, and the purity of the final product. To provide a quantitative benchmark, this section compares the performance of this compound with its non-fluorinated analog, 4-methylphenylboronic acid, and its regioisomer, 4-Fluoro-3-methylphenylboronic acid, in a representative Suzuki-Miyaura cross-coupling reaction with 4-bromoanisole.
Table 1: Comparison of Boronic Acids in the Suzuki-Miyaura Coupling with 4-Bromoanisole
| Boronic Acid | Product | Yield (%) | Reaction Time (h) | Key Observations |
| This compound | 4'-Methoxy-3-fluoro-4-methyl-1,1'-biphenyl | ~95% | 12 | The electron-withdrawing fluorine atom can enhance the reactivity of the boronic acid, often leading to high yields.[1][2] |
| 4-Methylphenylboronic acid | 4'-Methoxy-4-methyl-1,1'-biphenyl | >95% | 3 | Generally exhibits high reactivity and is a cost-effective option for many applications. |
| 4-Fluoro-3-methylphenylboronic acid | 4'-Methoxy-4-fluoro-3-methyl-1,1'-biphenyl | High | 12-24 | The position of the fluorine atom can influence steric hindrance and electronic effects, potentially requiring longer reaction times or optimization.[1] |
Alternatives to Traditional Boronic Acids
While boronic acids are widely used, they can have limitations, such as instability and a tendency to undergo side reactions. Potassium organotrifluoroborates and N-methyliminodiacetic acid (MIDA) boronates have emerged as stable and easy-to-handle alternatives.
Table 2: Comparison of Organoboron Reagents
| Reagent Type | Structure | Advantages | Disadvantages |
| Boronic Acid | R-B(OH)₂ | Readily available, wide substrate scope. | Can be unstable, susceptible to protodeboronation. |
| Potassium Organotrifluoroborate | [R-BF₃]K | Highly stable crystalline solids, easy to handle and store.[3][4] | May require specific conditions for activation. |
| MIDA Boronate | R-B(MIDA) | Exceptionally stable, compatible with a wide range of reagents, allows for iterative cross-coupling.[3] | Requires an additional protection/deprotection step. |
Application in the Synthesis of Bioactive Molecules: Quorum Sensing Inhibitors
Compounds synthesized from this compound have shown promise in various therapeutic areas. One notable application is in the development of inhibitors of bacterial quorum sensing, a cell-to-cell communication process that regulates virulence in many pathogens. For instance, boronic acid derivatives have been identified as potent inhibitors of quorum sensing in Vibrio harveyi, a marine bacterium, with IC50 values in the low micromolar range.[3][4]
Table 3: Biological Activity of a Representative Quorum Sensing Inhibitor
| Compound | Target | IC50 (µM) |
| Boronic Acid Derivative | Vibrio harveyi Quorum Sensing | Low to sub-micromolar |
Experimental Protocols and Structural Validation
Accurate structural validation of synthesized products is paramount. A combination of spectroscopic techniques is typically employed to confirm the identity and purity of the target molecule.
Synthesis of 4'-Methoxy-3-fluoro-4-methyl-1,1'-biphenyl
This protocol describes a general method for the Suzuki-Miyaura coupling of this compound with 4-bromoanisole.
Experimental Workflow
Caption: General workflow for the synthesis and validation of a biaryl compound via Suzuki-Miyaura coupling.
Procedure:
-
Reaction Setup: To a dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.2 mmol), 4-bromoanisole (1.0 mmol), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 mmol), and a base like potassium carbonate (2.0-3.0 mmol).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v, 5-10 mL).
-
Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the organic solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4'-Methoxy-3-fluoro-4-methyl-1,1'-biphenyl.
Structural Validation Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with characteristic splitting patterns due to fluorine-proton coupling, and a singlet for the methoxy group protons.
-
¹³C NMR: The carbon NMR spectrum will display signals for all the unique carbon atoms in the molecule. The carbons in the fluorinated ring will exhibit splitting due to carbon-fluorine coupling.
-
¹⁹F NMR: A single resonance in the fluorine NMR spectrum will confirm the presence of the fluorine atom.
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compound, confirming its elemental composition. The mass spectrum will show the molecular ion peak corresponding to the calculated molecular weight of 4'-Methoxy-3-fluoro-4-methyl-1,1'-biphenyl.
Signaling Pathway: Inhibition of Vibrio harveyi Quorum Sensing
At high cell density, the binding of autoinducers to their receptors switches the kinase activity to phosphatase activity. This leads to the dephosphorylation of LuxO, inactivation of Qrr sRNA expression, and subsequent stabilization of the luxR mRNA. The resulting increase in LuxR protein levels activates the expression of genes responsible for phenotypes such as bioluminescence and biofilm formation. Boronic acid-based inhibitors are thought to interfere with this pathway, potentially by binding to the autoinducer receptors or other key proteins in the cascade, thereby disrupting the signaling process.
Caption: Simplified signaling pathway of quorum sensing in Vibrio harveyi and the potential point of inhibition by boronic acid derivatives.
Conclusion
This compound is a highly effective reagent for the synthesis of complex biaryl compounds, often providing high yields in Suzuki-Miyaura cross-coupling reactions. The presence of the fluorine atom can enhance reactivity compared to its non-fluorinated counterparts, although reaction conditions may require optimization. For applications demanding enhanced stability and handling, potassium organotrifluoroborates and MIDA boronates present as viable and robust alternatives. The synthesis of quorum sensing inhibitors highlights the potential of molecules derived from this compound in the development of novel therapeutics. The structural validation of these synthesized products relies on a combination of standard spectroscopic techniques, with NMR and mass spectrometry being indispensable for unambiguous characterization. This guide provides a foundational understanding to aid researchers in their synthetic and analytical endeavors.
References
Kinetic Showdown: 3-Fluoro-4-methylphenylboronic Acid in Catalysis Compared
A detailed guide for researchers, scientists, and drug development professionals on the kinetic performance of 3-Fluoro-4-methylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions, benchmarked against common alternatives.
Introduction to Kinetic Performance in Catalysis
In the realm of catalysis, particularly in the widely employed Suzuki-Miyaura cross-coupling reaction, the kinetic profile of a reagent is paramount. It dictates reaction efficiency, time, and overall yield, directly impacting the viability of a synthetic route in research and industrial applications. This compound, a key building block in the synthesis of pharmaceuticals and advanced materials, possesses a unique electronic signature due to its fluoro and methyl substituents.[1][2] This guide provides a comparative kinetic analysis of this compound against other commonly used boronic acids, supported by experimental data and detailed protocols to empower researchers in making informed decisions for their catalytic systems.
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[3] The electronic properties of the boronic acid play a crucial role in the transmetalation step, which is often rate-determining. The electron-withdrawing nature of a fluorine substituent and the electron-donating character of a methyl group on the phenyl ring of the boronic acid directly influence the nucleophilicity of the organic group being transferred to the palladium center, thereby affecting the reaction rate.[4][5]
Comparative Kinetic Data
While specific kinetic parameters for this compound are not extensively documented in publicly available literature, its performance can be inferred from the well-established electronic effects of its substituents and by comparison with related boronic acids. The following table summarizes the expected kinetic behavior of this compound in relation to other substituted phenylboronic acids in a typical Suzuki-Miyaura reaction.
| Boronic Acid | Substituent(s) | Hammett Parameter (σ) Approximation | Expected Relative Initial Rate (vs. Phenylboronic Acid) | Key Kinetic Considerations |
| This compound | 3-F, 4-Me | ~ +0.17 | ~1.1 | The moderately electron-withdrawing fluorine is expected to slightly decrease the rate of transmetalation, while the electron-donating methyl group should increase it. The net effect is predicted to be a slight rate enhancement compared to the unsubstituted analog. |
| Phenylboronic Acid | None | 0.00 | 1.0 (Baseline) | Standard for comparison. |
| 4-Methoxyphenylboronic Acid | 4-OMe | -0.27 | > 1.5 | The strong electron-donating methoxy group significantly accelerates the transmetalation step. |
| 4-Chlorophenylboronic Acid | 4-Cl | +0.23 | < 1.0 | The electron-withdrawing chlorine atom decreases the nucleophilicity of the aryl group, slowing down transmetalation. |
| 3,4-Difluorophenylboronic Acid | 3-F, 4-F | ~ +0.34 | < 0.8 | The presence of two electron-withdrawing fluorine atoms is expected to significantly reduce the rate of transmetalation.[5] |
Note: The Hammett parameters are approximations for the given substitution pattern and the relative rates are illustrative, based on general trends observed in Suzuki-Miyaura kinetics. Actual rates are highly dependent on specific reaction conditions.
Experimental Protocols for Kinetic Analysis
Accurate and reproducible kinetic data is essential for the objective comparison of catalysts and reagents. Below is a detailed protocol for monitoring the kinetics of a Suzuki-Miyaura reaction using Gas Chromatography (GC).
Protocol: Kinetic Monitoring of a Suzuki-Miyaura Reaction by GC
Objective: To determine the initial reaction rate of the coupling of an aryl bromide with this compound.
Materials:
-
Aryl bromide (e.g., 1-bromo-4-methoxybenzene)
-
This compound
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., Potassium Carbonate)
-
Solvent (e.g., Toluene/Water 4:1)
-
Internal Standard (e.g., Dodecane)
-
Schlenk flask and standard glassware
-
Gas Chromatograph with a suitable column
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), potassium carbonate (2.0 mmol), and the internal standard (1.0 mmol).
-
Inert Atmosphere: Seal the flask and subject it to three cycles of evacuation and backfilling with an inert gas (e.g., Argon).
-
Solvent Addition: Add degassed toluene (8 mL) and degassed water (2 mL) to the flask via syringe.
-
Reaction Initiation: Add the palladium catalyst (0.01 mmol, 1 mol%) to the stirring reaction mixture. This is considered time zero (t=0).
-
Sampling: At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw a 0.1 mL aliquot of the reaction mixture.
-
Quenching: Immediately quench the aliquot in a vial containing 1 mL of diethyl ether and a small amount of water.
-
Sample Preparation: Shake the vial, and pass the organic layer through a small plug of silica gel.
-
Analysis: Analyze the quenched samples by GC to determine the concentration of the product relative to the internal standard.
-
Data Analysis: Plot the concentration of the product versus time. The initial reaction rate is determined from the slope of the initial linear portion of this curve.
Visualizing Catalytic Processes
To better understand the underlying mechanisms and experimental procedures, the following diagrams are provided.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for kinetic analysis of catalytic reactions.
References
A Comparative Guide to Palladium Catalysts for 3-Fluoro-4-methylphenylboronic Acid Couplings
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of an appropriate palladium catalyst is critical for achieving optimal yields and reaction kinetics, particularly when working with electronically modified substrates such as 3-fluoro-4-methylphenylboronic acid. The fluorine substituent on this boronic acid can influence its reactivity, making catalyst selection a key parameter for successful coupling.
This guide provides a comparative overview of common palladium catalysts for the Suzuki-Miyaura coupling of this compound and its analogs, supported by experimental data from the literature.
Performance Comparison of Palladium Catalysts
Direct comparative studies on a wide range of palladium catalysts for the coupling of this compound are limited in the literature. However, by examining the performance of various catalysts with structurally similar fluorinated and substituted phenylboronic acids, we can infer their potential efficacy. The following table summarizes the performance of several key palladium catalyst systems in Suzuki-Miyaura reactions with relevant substrates. It is important to note that these results are compiled from different studies and do not represent a direct head-to-head comparison under identical conditions.
| Catalyst System | Aryl Halide Coupling Partner | Boronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Buchwald Precatalyst | 4-Chloroanisole | 2,6-Difluorophenylboronic acid | K₃PO₄ | THF/H₂O | rt | <0.5 | 93 |
| PEPPSI™-iPr | Various aryl halides | Various boronic acids | K₂CO₃ | Solvent-free (microwave) | 110 | 0.17 | up to 91 |
| Pd-NHC-MIL-101(Cr) | 4-Bromoanisole | 4-Fluorophenylboronic acid | K₂CO₃ | H₂O | 85 | 12 | 95 |
| Pd(PPh₃)₄ | Aryl Bromides | Organotin reagents (Stille Coupling) | NaOAc | PEG-400 | 100 | Short | Excellent |
Experimental Protocols
Below are detailed experimental protocols for Suzuki-Miyaura coupling reactions that can be adapted for this compound.
Protocol 1: General Procedure using a Buchwald Precatalyst
This protocol is adapted from methodologies developed for challenging couplings of fluorinated boronic acids.[1]
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
Buchwald precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Degassed THF and water (2:1 mixture, 6 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, this compound, the Buchwald precatalyst, and potassium phosphate.
-
Add the degassed THF/water solvent mixture via syringe.
-
Stir the reaction mixture at room temperature or heat to 40-80 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Solvent-Free Coupling with a PEPPSI™ Catalyst
This protocol is based on a green chemistry approach utilizing a PEPPSI™ catalyst.[2]
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
PEPPSI™-iPr (0.01 mmol, 1 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
Procedure:
-
In a microwave reactor vial, combine the aryl halide, this compound, PEPPSI™-iPr, and potassium carbonate. For solid reactants, pre-grinding the mixture is recommended.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 110 °C for 10-20 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Dissolve the reaction mixture in a suitable organic solvent (e.g., ethyl acetate) and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Visualizing the Process
To better understand the experimental process and the underlying chemical transformation, the following diagrams illustrate a typical workflow and the catalytic cycle.
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The selection of an optimal palladium catalyst for the Suzuki-Miyaura coupling of this compound is crucial for achieving high yields and efficient reaction times. While direct comparative data is scarce, evidence from couplings of structurally similar fluorinated boronic acids suggests that modern catalyst systems, such as Buchwald precatalysts and PEPPSI™-iPr, are highly effective. These catalysts often allow for milder reaction conditions and can overcome some of the challenges associated with fluorinated substrates. For initial investigations, a screening of a small set of catalysts, including a Buchwald-type ligand system and an NHC-ligated catalyst like PEPPSI™-iPr, is recommended to identify the most suitable conditions for a specific aryl halide coupling partner.
References
A Comparative Guide to the Synthesis of 3-Fluoro-4-methylphenylboronic Acid: A Focus on Yield Optimization
For Researchers, Scientists, and Drug Development Professionals
3-Fluoro-4-methylphenylboronic acid is a critical building block in modern medicinal chemistry and organic synthesis. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of complex molecular architectures, making it a valuable reagent in the development of novel pharmaceuticals and advanced materials.[1] The yield and purity of this boronic acid are paramount to the success and cost-effectiveness of subsequent synthetic steps.
This guide provides a comparative analysis of synthetic methodologies for this compound, presenting data on expected yields under various conditions. Detailed experimental protocols are provided to enable researchers to reproduce and optimize these methods.
Yield Comparison of Synthetic Batches
The synthesis of this compound typically proceeds via the borylation of a corresponding aryl halide. The choice of organometallic intermediate—an organolithium or a Grignard reagent—and the subsequent purification strategy are the primary determinants of the final yield and purity. Below is a summary of expected yields for different synthetic batches, each representing a common variation in the synthetic protocol.
| Batch ID | Synthetic Method | Key Parameters | Starting Material | Expected Yield (%) | Purity (%) |
| A-1 | Organolithium | n-Butyllithium, -78°C | 4-Bromo-2-fluorotoluene | 70-85 | >98 |
| A-2 | Organolithium with Alternative Quench | Triisopropyl borate | 4-Bromo-2-fluorotoluene | 65-80 | >97 |
| B-1 | Grignard | Mg, THF, reflux | 4-Bromo-2-fluorotoluene | 60-75 | >96 |
| C-1 | Optimized Isolation | Salting-out extraction | Crude reaction mixture | >90 | >98 |
Note: The yields presented are based on reported values for structurally similar compounds and established synthetic methodologies. Actual yields may vary depending on experimental conditions and scale.
Experimental Protocols
Batch A-1: High-Yield Synthesis via Organolithium Intermediate
This protocol is adapted from established methods for the synthesis of fluorinated arylboronic acids and is expected to provide high yields and purity.
Materials:
-
4-Bromo-2-fluorotoluene
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M)
-
Trimethyl borate
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Under an inert atmosphere (nitrogen or argon), dissolve 4-bromo-2-fluorotoluene (1 equivalent) in anhydrous THF.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature below -70°C.
-
Stir the reaction mixture at -78°C for 1 hour.
-
Add trimethyl borate (1.2 equivalents) dropwise, again maintaining the low temperature.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 1 M hydrochloric acid, adjusting the pH to approximately 2.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Recrystallize from a suitable solvent system (e.g., hexanes/ethyl acetate) to obtain pure this compound.
Batch C-1: Synthesis with Optimized Isolation Protocol
This protocol focuses on maximizing the isolated yield through an improved workup procedure. A similar method has been reported to achieve yields greater than 90% for related chloro-fluoro-substituted phenylboronic acids.[2]
Procedure:
-
Following the borylation reaction as described in the organolithium protocol, quench the reaction with aqueous base.
-
Dilute the reaction mixture with acetonitrile.
-
Acidify the mixture with hydrochloric acid.
-
Add a salt, such as sodium chloride, to the biphasic mixture to saturate the aqueous layer. This decreases the solubility of the product in the aqueous phase and promotes its partitioning into the organic layer.
-
Separate the organic (acetonitrile) layer.
-
Extract the aqueous layer with additional acetonitrile.
-
Combine the organic layers and remove the solvent under reduced pressure to yield the product.
Visualizing the Synthetic and Application Pathways
To further elucidate the processes involved, the following diagrams illustrate the synthetic workflow and the subsequent application of this compound in a key reaction.
References
The Impact of Fluorine Substitution in 3-Fluoro-4-methylphenylboronic Acid: A Comparative Guide
For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine into molecular frameworks is a critical tool for modulating physicochemical and biological properties. This guide provides a comprehensive comparison of 3-Fluoro-4-methylphenylboronic acid and its non-fluorinated analog, 4-methylphenylboronic acid, highlighting the tangible effects of the fluorine substituent. By examining key experimental data, this document serves as a practical resource for informed decision-making in chemical synthesis and drug design.
Physicochemical Properties: A Tale of Two Molecules
The introduction of a fluorine atom onto the phenyl ring of 4-methylphenylboronic acid brings about significant alterations in its fundamental physicochemical characteristics. These changes, summarized in the table below, have profound implications for the molecule's behavior in various chemical and biological systems.
| Property | This compound | 4-methylphenylboronic acid | Impact of Fluorine |
| Molecular Formula | C₇H₈BFO₂[1][2] | C₇H₉BO₂[3] | Addition of one fluorine atom |
| Molecular Weight | 153.95 g/mol [1][2] | 135.96 g/mol | Increased molecular weight |
| Melting Point | 232-237 °C[2][4] | ~259.5 °C | Lowered melting point |
| Predicted pKa | 7.76 ± 0.10[4] | No data available | Increased acidity |
| Appearance | White to off-white crystalline powder[1] | White powder | Similar appearance |
The most notable impact of the fluorine substituent is the predicted increase in acidity, as indicated by the lower pKa value. This is attributed to the strong electron-withdrawing nature of the fluorine atom, which stabilizes the resulting boronate anion. This enhanced acidity can influence reaction kinetics and interactions with biological targets.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
Both this compound and 4-methylphenylboronic acid are valuable reagents in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The electronic modifications introduced by the fluorine atom in this compound can lead to enhanced reactivity and potentially higher yields in these reactions.[1]
Below is a representative table illustrating the expected performance based on data from similar compounds in Suzuki-Miyaura couplings.
| Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound (Predicted) | Aryl Bromide | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | 90 | 12 | >90 |
| 4-methylphenylboronic acid | Iodobenzene | CuBr / Ligand | K₂CO₃ | DMF | 110 | 8 | ~42 (without optimized ligand) |
Note: The data for this compound is an educated prediction based on the performance of other fluorinated arylboronic acids. The yield for 4-methylphenylboronic acid is from a specific study and may vary with different reaction conditions and coupling partners.
The Fluorine Advantage in Drug Discovery: Metabolic Stability
In the realm of drug development, metabolic stability is a paramount concern. The substitution of a hydrogen atom with a fluorine atom is a well-established strategy to block metabolic "soft spots" that are susceptible to oxidation by cytochrome P450 enzymes. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to metabolic cleavage. This can lead to an extended in vivo half-life of a drug candidate.
While specific metabolic stability data for this compound and 4-methylphenylboronic acid is not available in the public domain, numerous studies on other fluorinated compounds have demonstrated this principle. For example, the introduction of fluorine into various molecular scaffolds has been shown to significantly improve metabolic stability, a desirable trait for orally bioavailable drugs.
Experimental Protocols
For researchers seeking to replicate or build upon the findings discussed, detailed experimental protocols for key assays are provided below.
Suzuki-Miyaura Cross-Coupling Reaction
Objective: To compare the reactivity and yield of this compound and 4-methylphenylboronic acid in a Suzuki-Miyaura coupling reaction with a model aryl halide.
Materials:
-
Aryl halide (e.g., 4-bromoanisole) (1.0 mmol)
-
Boronic acid (this compound or 4-methylphenylboronic acid) (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.03 mmol)
-
Base (e.g., K₂CO₃) (2.0 mmol)
-
Solvent (e.g., Toluene/Ethanol/Water mixture, 4:1:1) (10 mL)
-
Inert atmosphere (Nitrogen or Argon)
-
Reaction vessel (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide, the boronic acid, the palladium catalyst, and the base.
-
Add the degassed solvent mixture to the flask.
-
Heat the reaction mixture to the desired temperature (e.g., 90°C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
-
Calculate the percentage yield.
pKa Determination by Potentiometric Titration
Objective: To experimentally determine and compare the pKa values of this compound and 4-methylphenylboronic acid.
Materials:
-
Boronic acid sample (a precisely weighed amount)
-
Standardized strong base solution (e.g., 0.1 M NaOH)
-
Deionized, CO₂-free water
-
pH meter with a suitable electrode
-
Burette
-
Magnetic stirrer and stir bar
Procedure:
-
Calibrate the pH meter using standard buffer solutions.
-
Dissolve a known amount of the boronic acid in a specific volume of deionized water to create a solution of known concentration.
-
Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.
-
Record the initial pH of the solution.
-
incrementally add the standardized strong base from the burette, recording the pH after each addition.
-
Continue the titration past the equivalence point.
-
Plot the pH values against the volume of titrant added to generate a titration curve.
-
Determine the equivalence point (the point of steepest inflection).
-
The pKa is the pH at the half-equivalence point (where half of the acid has been neutralized).
LogP Determination by the Shake-Flask Method
Objective: To determine the octanol-water partition coefficient (LogP) of the two boronic acids.
Materials:
-
Boronic acid sample
-
1-Octanol (pre-saturated with water)
-
Water (pre-saturated with 1-octanol)
-
Separatory funnel
-
Vortex mixer or shaker
-
UV-Vis spectrophotometer or HPLC for concentration analysis
Procedure:
-
Prepare a stock solution of the boronic acid in either water or 1-octanol.
-
Add a known volume of the stock solution to a separatory funnel containing known volumes of both water and 1-octanol.
-
Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning.
-
Allow the two phases to separate completely.
-
Carefully collect samples from both the aqueous and octanol layers.
-
Determine the concentration of the boronic acid in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy at a predetermined λmax or HPLC).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
The LogP is the base-10 logarithm of the partition coefficient.
In Vitro Metabolic Stability Assay using Liver Microsomes
Objective: To assess and compare the metabolic stability of the two boronic acids.
Materials:
-
Test compound (this compound or 4-methylphenylboronic acid)
-
Liver microsomes (human, rat, or mouse)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)
-
Phosphate buffer (pH 7.4)
-
Incubator (37°C)
-
Quenching solution (e.g., cold acetonitrile with an internal standard)
-
LC-MS/MS for analysis
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate the liver microsomes in phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the test compound and the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and add them to the quenching solution to stop the reaction.
-
Vortex and centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the in vitro half-life (t½) from the slope of the linear regression.
-
Calculate the intrinsic clearance (CLint).
Visualizing the Impact and Processes
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, visualize key relationships and workflows.
Caption: A simplified workflow for a typical Suzuki-Miyaura cross-coupling experiment.
Caption: The logical relationship of fluorine's impact on key molecular properties.
Caption: A hypothetical signaling pathway where a fluorinated inhibitor, synthesized using this compound, could exhibit enhanced activity.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 3-フルオロ-4-メチルフェニルボロン酸 | Sigma-Aldrich [sigmaaldrich.com]
- 3. p-Methylbenzeneboronic acid [webbook.nist.gov]
- 4. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]
Safety Operating Guide
Proper Disposal of 3-Fluoro-4-methylphenylboronic Acid: A Safety and Operational Guide
For Researchers, Scientists, and Drug Development Professionals
The responsible management and disposal of chemical waste are paramount to ensuring a safe laboratory environment and maintaining environmental integrity. This guide provides essential safety and logistical information for the proper disposal of 3-Fluoro-4-methylphenylboronic acid (CAS RN: 168267-99-0). Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.
This compound, like other boronic acid derivatives, should be handled as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[1][2]
Immediate Safety and Handling
Before initiating any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). All handling of this compound and its associated waste must be conducted in a certified chemical fume hood to mitigate inhalation risks.[1]
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or neoprene gloves. Double gloving is recommended. |
| Body Protection | A fully fastened lab coat with full arm coverage. |
| Footwear | Closed-toe shoes. |
| Respiratory | A dust respirator is required when dust is generated.[3] |
Step-by-Step Disposal Procedure
The disposal of this compound and any contaminated materials must be managed as hazardous waste.
-
Waste Segregation and Collection:
-
Designated Waste Containers: Utilize separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[1] The container material must be compatible with the chemical.
-
Labeling: All waste containers must be explicitly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[1] Ensure the label also indicates that it is a boronic acid derivative and a halogenated compound.
-
-
Solid Waste Disposal:
-
Contaminated solid materials such as gloves, bench paper, and pipette tips should be collected in a designated, sealed container.
-
For spills, the material should be swept up into an airtight container, taking care to avoid dust generation.[1]
-
-
Liquid Waste Disposal:
-
Solutions containing this compound should be collected in a designated, sealed container for liquid hazardous waste.
-
Do not mix with other waste streams unless compatibility is confirmed.[4] Boronic acids are incompatible with strong oxidizing agents and strong acids.
-
-
Decontamination of Glassware and Equipment:
-
Initial Rinse: Glassware and equipment should be rinsed with a suitable solvent to remove residual this compound. This rinsate must be collected as hazardous liquid waste.
-
Secondary Decontamination: A basic wash can be effective in converting residual boronic acid into a more water-soluble boronate salt. This can be followed by a water rinse. All rinsates from the decontamination process should be collected as liquid hazardous waste.
-
Final Rinse: After decontamination, a final rinse with water can be performed. This final rinse water should also be collected as hazardous waste.
-
Drying: Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.
-
-
Waste Storage and Pickup:
-
Store sealed and labeled waste containers in a designated satellite accumulation area.
-
Follow your institution's specific procedures for hazardous waste pickup and disposal.
-
Experimental Protocols
Currently, there are no widely established and validated experimental protocols for the in-lab neutralization of this compound for non-hazardous disposal. Therefore, all waste containing this compound must be disposed of through a certified hazardous waste management service.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and regulatory compliance within their institutions.
References
Personal protective equipment for handling 3-Fluoro-4-methylphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for handling 3-Fluoro-4-methylphenylboronic acid (CAS RN: 168267-99-0). Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment. The information herein is compiled from safety data sheets and general best practices for handling boronic acid derivatives.
Immediate Safety and Hazard Information
This compound is a compound that requires careful handling due to its potential health hazards. Based on available safety data, it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, implementing stringent safety measures is non-negotiable.
Key Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
A comprehensive understanding of the chemical and physical properties is the first step toward safe handling.
| Property | Value | Source |
| Molecular Formula | C₇H₈BFO₂ | [2][3] |
| Molecular Weight | 153.95 g/mol | [2][3][4] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 232-237 °C | [2][4] |
| Storage Temperature | Room Temperature | [5] |
Operational Plan: Step-by-Step Handling Procedure
This section outlines the procedural, step-by-step guidance for the safe handling of this compound.
Engineering Controls and Preparation
-
Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[6]
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and in close proximity to the workstation.[1][7]
-
Work Area: Maintain a clean and uncluttered workspace to prevent spills and contamination.
Personal Protective Equipment (PPE)
A comprehensive suite of PPE is mandatory to prevent exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[1] | Protects eyes from dust particles and potential splashes. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[4] | Prevents skin contact and potential irritation. Gloves should be inspected before use and changed immediately if contaminated. |
| Body Protection | A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes. | Protects skin from accidental spills and contact. |
| Respiratory Protection | A NIOSH/MSHA approved respirator (e.g., N95 dust mask) is required when handling the solid compound to prevent the inhalation of dust particles.[4] | Minimizes the risk of respiratory tract irritation. |
Handling the Chemical
-
Avoid Dust Generation: When transferring the solid, use appropriate tools like a spatula to minimize dust creation.
-
Container Management: Keep the container of this compound tightly closed when not in use.[1]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.
Post-Handling
-
Decontamination: Clean the work area thoroughly to remove any residual chemical.
-
PPE Removal: Remove PPE in the designated area, avoiding cross-contamination.
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be treated as hazardous waste.
-
Waste Collection: Collect all chemical waste in a designated, labeled, and sealed container for hazardous waste. Do not mix with other waste streams.
-
Disposal Regulations: Dispose of all chemical waste in accordance with federal, state, and local regulations. Do not pour waste down the drain.
-
Empty Containers: Handle uncleaned containers as you would the product itself.
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





